molecular formula C9H17NO2 B175049 1-(3-Methoxypropyl)piperidin-4-one CAS No. 16771-85-0

1-(3-Methoxypropyl)piperidin-4-one

Número de catálogo: B175049
Número CAS: 16771-85-0
Peso molecular: 171.24 g/mol
Clave InChI: QFWBXLYVHOMANN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Methoxypropyl)piperidin-4-one is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(3-methoxypropyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-8-2-5-10-6-3-9(11)4-7-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWBXLYVHOMANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298260
Record name 1-(3-Methoxypropyl)-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16771-85-0
Record name 1-(3-Methoxypropyl)-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16771-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxypropyl)-4-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-(3-Methoxypropyl)piperidin-4-one (CAS 16771-85-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypropyl)piperidin-4-one is a key chemical intermediate, primarily recognized for its role in the synthesis of active pharmaceutical ingredients (APIs). Its piperidin-4-one core structure is a versatile scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its relevance to drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 16771-85-0
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [1]
IUPAC Name This compound[1]
Appearance Colorless to pale yellow oil/liquid[2]
Boiling Point 249 °C[2]
Density 0.946 g/cm³[2]
Flash Point 105 °C[2]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)[2]
Storage Temperature Keep in dark place, Inert atmosphere, Room temperature[2]

Spectroscopic Data

While specific spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectra are not publicly available in detail, they are referenced by commercial suppliers as being consistent with the structure of this compound. Researchers requiring this data for analytical purposes should obtain it directly from the supplier or through in-house analysis.

Synthesis

This compound is a crucial starting material for the synthesis of more complex molecules. A common application is in the preparation of 1-(3-Methoxypropyl)piperidin-4-amine, a key intermediate for the pharmaceutical agent Prucalopride.[2][3]

General Synthesis Workflow

The synthesis of this compound typically involves the N-alkylation of a piperidin-4-one precursor. A generalized workflow is depicted below.

G cluster_synthesis Synthesis of this compound Piperidin-4-one Piperidin-4-one Alkylation Alkylation Piperidin-4-one->Alkylation 3-methoxy-bromopropane 3-methoxy-bromopropane 3-methoxy-bromopropane->Alkylation This compound This compound Alkylation->this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol for a Related Transformation: Synthesis of 1-(3-Methoxypropyl)piperidin-4-amine

A two-step synthesis has been described which begins with 1-(3-methoxypropyl)-4-piperidone.[3] The first step involves an oxime formation using hydroxylamine hydrochloride and acetic acid under reflux. The resulting oxime is then reduced to the target amine via catalytic hydrogenation (H₂ with a palladium or nickel catalyst).[3]

Another method involves the Hofmann degradation of 4-formamide-1-(3-methoxypropyl)-piperidine using dibromohydantoin and potassium hydroxide.[3]

Biological Activity and Applications in Drug Development

The primary significance of this compound in drug development lies in its role as a precursor to Prucalopride.[4] Prucalopride is a selective, high-affinity 5-HT₄ receptor agonist that is used for the treatment of chronic constipation.[3] The 3-methoxypropyl group in Prucalopride is thought to enhance its pharmacokinetic properties, such as metabolic stability and receptor binding affinity.[3]

While there is no direct evidence of significant biological activity for this compound itself, the piperidin-4-one scaffold is known to be a versatile pharmacophore.[5] Derivatives of piperidin-4-one have been reported to possess a wide range of pharmacological activities, including anticancer and antiviral properties.[5][6]

Signaling Pathway of Downstream Product (Prucalopride)

The mechanism of action of Prucalopride, synthesized from this compound, involves the activation of 5-HT₄ receptors in the gastrointestinal tract. This activation stimulates the release of acetylcholine, which in turn promotes intestinal muscle contraction and enhances gastric motility.[3]

G cluster_pathway Prucalopride Mechanism of Action Prucalopride Prucalopride 5-HT4_Receptor 5-HT4 Receptor Prucalopride->5-HT4_Receptor activates Acetylcholine_Release Acetylcholine Release 5-HT4_Receptor->Acetylcholine_Release stimulates Intestinal_Contraction Intestinal Muscle Contraction Acetylcholine_Release->Intestinal_Contraction promotes Increased_Motility Increased Gastric Motility Intestinal_Contraction->Increased_Motility leads to

Caption: Simplified signaling pathway of Prucalopride.

Safety and Handling

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, most notably in the production of Prucalopride. Its physicochemical properties are well-defined, making it suitable for a range of chemical transformations. While direct biological activity data for this compound is scarce, its core piperidin-4-one structure holds potential for the development of novel therapeutics. Further research into the direct biological effects and the development of detailed, publicly available analytical data for this compound would be beneficial for the scientific community.

References

Technical Guide: 1-(3-Methoxypropyl)piperidin-4-one (C9H17NO2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methoxypropyl)piperidin-4-one, with the molecular formula C9H17NO2, is a key heterocyclic organic compound. Primarily recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical agents, its structural features make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and its significant application in the preparation of the gastrointestinal prokinetic agent, Prucalopride.

Physicochemical and Spectral Data

A summary of the key physicochemical and predicted spectral data for this compound is presented below. This information is essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C9H17NO2PubChem[1]
Molecular Weight 171.24 g/mol PubChem[1]
Monoisotopic Mass 171.12593 DaPubChem[1]
Predicted XlogP -0.1PubChem[1]
SMILES COCCCN1CCC(=O)CC1PubChem[1]
InChI InChI=1S/C9H17NO2/c1-12-8-2-5-10-6-3-9(11)4-7-10/h2-8H2,1H3PubChem[1]
InChIKey QFWBXLYVHOMANN-UHFFFAOYSA-NPubChem[1]

Predicted Collision Cross Section (CCS) Data Calculated using CCSbase

Adductm/zPredicted CCS (Ų)
[M+H]+172.13321138.6
[M+Na]+194.11515144.0
[M-H]-170.11865139.8
[M+NH4]+189.15975157.6
[M+K]+210.08909143.2
[M+H-H2O]+154.12319132.0
[M+HCOO]-216.12413158.1
[M+CH3COO]-230.13978179.4
[M+Na-2H]-192.10060143.1
[M]+171.12538137.3
[M]-171.12648137.3

Synthesis Protocols

The synthesis of this compound is a critical step in the production of more complex pharmaceutical molecules. Several synthetic routes have been documented, primarily in patent literature. Below are detailed experimental protocols derived from these sources.

Synthesis from Piperidin-4-one Hydrochloride Monohydrate

This method involves the reaction of piperidin-4-one with a methoxypropylating agent.

Experimental Protocol:

  • Reaction Setup: To a solution of piperidin-4-one hydrochloride monohydrate in a suitable organic solvent such as acetonitrile, add a base, for example, potassium carbonate (K2CO3).

  • Alkylation: Add 3-methoxy-bromopropane to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out under reflux conditions.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered to remove inorganic salts. The solvent is then removed under reduced pressure, and the resulting crude product can be purified by distillation or chromatography to yield this compound.

Reductive Amination Approach

An alternative route involves the reductive amination of a precursor ketone.

Experimental Protocol:

  • Reaction of 1-(3-methoxypropyl)-4-piperidone with ammonia: In a high-pressure hydrogenation vessel, combine 1-(3-methoxypropyl)-4-piperidone (5g, 0.029mol), a saturated solution of ammonia in methanol (60ml), and 10% Palladium on carbon (Pd/C) (0.5g).[2]

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 1.5 MPa and stir the reaction mixture at 40°C for 7 hours.[2]

  • Isolation of Amine: After cooling, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude 1-(3-methoxypropyl)-4-piperidinamine as a yellow oil.[2]

  • Salt Formation (Optional): The resulting amine can be dissolved in ethanol, and a solution of hydrogen chloride in ethyl acetate can be added to adjust the pH to 1-2, leading to the precipitation of 1-(3-methoxypropyl)-4-piperidinamine hydrochloride.[2]

Role in Pharmaceutical Synthesis

The primary and most well-documented application of this compound is as a pivotal intermediate in the multi-step synthesis of Prucalopride .[3] Prucalopride is a selective, high-affinity serotonin (5-HT4) receptor agonist that is used for the treatment of chronic constipation.[4]

The synthesis of Prucalopride involves the condensation of 1-(3-methoxypropyl)-4-piperidinamine (derived from the title compound) with 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.[4]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound and its subsequent conversion to a key amine intermediate used in Prucalopride synthesis.

G cluster_synthesis Synthesis of this compound cluster_conversion Conversion to Amine Intermediate A Piperidin-4-one (or its salt) C Reaction in Organic Solvent with Base (e.g., K2CO3) A->C B 3-Methoxy-bromopropane (Alkylation Agent) B->C D This compound C->D E This compound F Reductive Amination (e.g., H2/Pd-C, NH3/MeOH) E->F G 1-(3-Methoxypropyl)-4-piperidinamine F->G

Caption: Synthetic workflow for this compound and its amine derivative.

Safety and Handling

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry, primarily due to its role as a precursor to Prucalopride. The synthetic routes to this intermediate are well-established, providing a reliable supply for pharmaceutical development. While its direct biological activity is not a major area of research, its utility as a chemical building block is firmly established. This guide provides essential data and protocols to aid researchers working with this compound.

References

A Technical Guide to 1-(3-Methoxypropyl)piperidin-4-one: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(3-Methoxypropyl)piperidin-4-one, a pivotal chemical intermediate in modern drug development. Its primary significance lies in its role as a precursor to Prucalopride, a selective, high-affinity serotonin (5-HT₄) receptor agonist. This guide details the compound's nomenclature, physicochemical properties, synthesis protocols, and its progression into the active pharmaceutical ingredient (API) Prucalopride.

IUPAC Nomenclature and Chemical Identity

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) standards.[1]

Physicochemical and Computed Properties

This compound is typically a colorless to pale yellow transparent liquid.[2] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16771-85-0[2]
Molecular Formula C₉H₁₇NO₂[2]
Molecular Weight 171.237 g/mol [2]
Appearance Colorless to pale yellow transparent liquid[2]
Purity ≥98.0%[2]

Table 2: Computed Properties from PubChem Database

PropertyValueReference
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 171.125929 g/mol [1]
Topological Polar Surface Area 29.5 Ų[1]
Complexity 137[1]

Role in Pharmaceutical Synthesis

This compound is a critical building block in the synthesis of Prucalopride, a gastroprokinetic agent used to treat chronic constipation.[2] The ketone functional group at the 4-position of the piperidine ring is strategically converted to an amine, yielding the subsequent intermediate, 1-(3-methoxypropyl)piperidin-4-amine. This amine is then coupled with a substituted benzofuran carboxylic acid to form the final API.

Experimental Protocols: Synthesis of Prucalopride Intermediates

The conversion of this compound to 1-(3-methoxypropyl)piperidin-4-amine is a key transformation. Two common methods are reductive amination and a two-step oximation-reduction sequence.

Protocol 1: Reductive Amination

This method involves the direct conversion of the ketone to an amine in the presence of an ammonia source and a reducing agent.

  • Objective: To synthesize 1-(3-Methoxypropyl)-4-piperidinamine from 1-(3-Methoxypropyl)-4-piperidone.

  • Materials:

    • 1-(3-Methoxypropyl)-4-piperidone (5.0 g)

    • Methanol solution saturated with ammonia (60 mL)

    • Sodium borohydride (1.0 g)

  • Procedure:

    • Dissolve 5.0 g of 1-(3-methoxy-propyl)-4-piperidone in 60 mL of a saturated methanolic ammonia solution in a 100 mL three-necked flask.[3]

    • Stir the mixture for 1 hour.[3]

    • Add 1.0 g of sodium borohydride to the solution.[3]

    • Allow the reaction to proceed for 10 hours.[3]

    • After the reaction period, filter the solution.[3]

    • Remove the solvent via decompression (rotary evaporation) to yield the product, a water-white transparent oily substance.[3]

  • Results: This procedure yields approximately 3.2 g of 1-(3-methoxypropyl)-4-piperidinamine (64% yield).[3]

Protocol 2: Synthesis via Oxime Intermediate

This two-step approach first converts the ketone to an oxime, which is subsequently reduced to the amine.

  • Objective: To synthesize 1-(3-methoxypropyl)-4-piperidinamine via an oxime intermediate.

  • Step 1: Oxime Formation

    • Materials:

      • 1-(3-methoxy-propyl)-4-piperidone (10.0 g)

      • Hydroxylamine hydrochloride (4.06 g)

      • Toluene (150 mL)

    • Procedure:

      • Combine 10.0 g of 1-(3-methoxy-propyl)-4-piperidone, 4.06 g of hydroxylamine hydrochloride, and 150 mL of toluene in a 250 mL flask.[4]

      • Heat the mixture to reflux for 24 hours to facilitate dehydration.[4]

      • Once the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.[4]

      • Filter the reaction mixture. The filter cake is washed with toluene and dried to yield the white solid product, 1-(3-methoxy-propyl)-4-piperidine oxime.[4]

  • Step 2: Oxime Reduction

    • Materials:

      • 1-(3-methoxy-propyl)-4-piperidine oxime (10.0 g)

      • Raney Nickel (10 g)

      • Methanol (100 mL)

      • Hydrogen (H₂) gas

    • Procedure:

      • In a 250 mL three-necked flask, combine 10.0 g of the oxime intermediate, 10 g of Raney Nickel, and 100 mL of methanol.[4]

      • At normal temperature and pressure, bubble H₂ gas through the mixture.[4]

      • Continue the reaction for 10 hours.[4]

      • Following the reaction, process the mixture to isolate the product, which is a water-white transparent oily substance.[4]

  • Results: This two-step process yields approximately 7.8 g of 1-(3-methoxypropyl)-4-piperidinamine (84.5% yield from the oxime).[4]

Synthetic Pathway and Mechanism of Action

The overall synthetic route from the starting ketone to the final API, Prucalopride, and the subsequent biological action are illustrated below.

Synthesis_and_Action cluster_synthesis Synthesis Pathway cluster_moa Mechanism of Action A 1-(3-Methoxypropyl) piperidin-4-one B 1-(3-Methoxypropyl) piperidin-4-amine A->B Reductive Amination or Oximation/Reduction C Prucalopride (API) B->C Amide Coupling with 4-amino-5-chloro-2,3- dihydrobenzofuran- 7-carboxylic acid D Prucalopride C->D Formulation E 5-HT4 Receptor (Enteric Neuron) D->E Agonist Binding F Increased Acetylcholine Release E->F Signal Transduction G Enhanced GI Motility & Peristalsis F->G Stimulation of Smooth Muscle

Synthesis of Prucalopride and its Mechanism of Action.

The diagram above outlines the chemical transformation from this compound to the active pharmaceutical ingredient, Prucalopride. Prucalopride then acts as a selective agonist at the 5-HT₄ receptor on enteric neurons, which stimulates the release of acetylcholine, thereby enhancing gastrointestinal motility.[5]

References

An In-depth Technical Guide to the Spectral Data of 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1-(3-Methoxypropyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes representative data from structurally analogous N-substituted piperidin-4-ones, namely 1-benzylpiperidin-4-one and 1-methylpiperidin-4-one, to predict and interpret the spectral characteristics.

Chemical Structure and Properties

This compound is a derivative of piperidin-4-one with a 3-methoxypropyl group attached to the nitrogen atom. This substitution influences the electronic environment of the piperidine ring and is crucial for its reactivity and spectral properties.

Molecular Formula: C₉H₁₇NO₂ Molecular Weight: 171.24 g/mol IUPAC Name: this compound

Predicted Spectral Data

The following tables summarize the expected and representative spectral data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the protons of the piperidine ring and the 3-methoxypropyl substituent. The chemical shifts are influenced by the proximity to the nitrogen atom and the carbonyl group.

Assignment Predicted Chemical Shift (ppm) Representative Data (1-methyl-4-piperidone) (ppm) Multiplicity Integration
H-2, H-6 (Piperidine)2.6 - 2.82.7-2.8Triplet4H
H-3, H-5 (Piperidine)2.4 - 2.62.4-2.5Triplet4H
-NCH₂- (propyl)2.5 - 2.7-Triplet2H
-CH₂- (propyl)1.7 - 1.9-Quintet2H
-OCH₂- (propyl)3.3 - 3.5-Triplet2H
-OCH₃ (methoxy)3.2 - 3.4-Singlet3H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

Assignment Predicted Chemical Shift (ppm) Representative Data (1-benzylpiperidin-4-one) (ppm)
C=O (C-4)208 - 212~209
C-2, C-6 (Piperidine)52 - 55~53.5
C-3, C-5 (Piperidine)40 - 43~41.0
-NCH₂- (propyl)55 - 58-
-CH₂- (propyl)27 - 30-
-OCH₂- (propyl)70 - 73-
-OCH₃ (methoxy)58 - 60-
Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Representative Data (Cyclic Ketones) (cm⁻¹) Intensity
C=O Stretch1715 - 17251715Strong
C-H Stretch (Aliphatic)2850 - 30002850 - 3000Medium-Strong
C-N Stretch1100 - 1250-Medium
C-O Stretch (Ether)1070 - 1150-Strong
Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI) or electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

Ion Predicted m/z Description
[M+H]⁺172.13Protonated molecular ion (ESI)
[M]⁺171.12Molecular ion (EI)
Various fragments< 171Fragmentation of the piperidine ring and loss of the methoxypropyl side chain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16.

    • Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: 0 to 220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

    • Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer.

    • Mode: Transmittance.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Electrospray Ionization (ESI-MS):

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., quadrupole, time-of-flight).

    • Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.

    • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Electron Ionization (EI-MS):

    • Mass Spectrometer: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS).

    • Sample Introduction: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the EI source.

    • Ionization Energy: Standard electron energy of 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-500).

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows involved in the spectral characterization of this compound.

G cluster_structure Chemical Structure cluster_workflow Spectroscopic Analysis Workflow struct O // C / H2C   CH2 |     | N----CH2 / H2C   CH2 | CH2 | OCH3 Sample This compound Sample Prep Sample Preparation Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (ESI or EI) Prep->MS Data Spectral Data Acquisition NMR->Data IR->Data MS->Data Analysis Data Analysis & Interpretation Data->Analysis Structure Structure Elucidation Analysis->Structure G cluster_pathway Key Spectroscopic Information Pathways Structure Molecular Structure NMR NMR (Connectivity, Chemical Environment) Structure->NMR Proton & Carbon Skeleton IR IR (Functional Groups, e.g., C=O) Structure->IR Vibrational Modes MS MS (Molecular Weight, Fragmentation) Structure->MS Mass & Stability Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Unveiling the Potential Biological Activity of 1-(3-Methoxypropyl)piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methoxypropyl)piperidin-4-one is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Prucalopride, a selective, high-affinity serotonin 5-HT4 receptor agonist. While direct biological profiling of this compound is not extensively documented in publicly available literature, its structural framework, the piperidin-4-one core, is a well-established pharmacophore in medicinal chemistry. This technical guide consolidates the inferred potential biological activity of this compound based on the established pharmacology of its principal derivative, Prucalopride, and the broader class of piperidine-containing compounds. This document provides a comprehensive overview of its potential mechanism of action, supported by detailed experimental protocols for relevant biological assays and a quantitative analysis of the bioactivity of its derivatives.

Introduction

The piperidin-4-one scaffold is a versatile template in drug discovery, known to interact with a variety of biological targets.[1] The N-substitution on the piperidine ring plays a crucial role in modulating the pharmacological activity of these compounds. In the case of this compound, the presence of the 3-methoxypropyl group is a key determinant of the high affinity and selectivity of its derivatives for the 5-HT4 receptor.[2] This document explores the potential biological activities of the parent ketone, this compound, by examining the well-characterized pharmacology of its primary synthetic product, Prucalopride.

Potential Biological Activity and Mechanism of Action

The primary inferred biological activity of this compound is the modulation of the serotonergic system, specifically as a precursor to 5-HT4 receptor agonists.

Serotonin 5-HT4 Receptor Agonism

Prucalopride, synthesized from this compound, is a highly selective 5-HT4 receptor agonist.[3] Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels. In the gastrointestinal tract, this signaling pathway enhances the release of acetylcholine, a key neurotransmitter in promoting gut motility.[4][5] This prokinetic effect makes 5-HT4 receptor agonists effective in the treatment of chronic constipation.[6] The 3-methoxypropyl group in Prucalopride is suggested to be crucial for its pharmacokinetic properties and high receptor binding affinity.[2]

Other Potential Central Nervous System (CNS) Activities

Derivatives of 1-(3-Methoxypropyl)piperidin-4-amine have been explored for their potential therapeutic effects on various CNS disorders, including anxiety and depression.[7] The modulation of serotonergic pathways is a well-established strategy for the treatment of these conditions. Furthermore, some studies on broader classes of piperidine derivatives suggest potential for antimicrobial and anticancer activities, although this is not directly linked to the 1-(3-methoxypropyl) substitution pattern.[1][8]

Quantitative Data on Derivatives

While specific quantitative bioactivity data for this compound is not available, the following table summarizes the receptor binding affinity of its key derivative, Prucalopride, for the human 5-HT4a and 5-HT4b receptor isoforms.

CompoundReceptor IsoformpKiReference
Prucalopridehuman 5-HT4a8.6[5]
Prucalopridehuman 5-HT4b8.1[5]

Table 1: Receptor Binding Affinity of Prucalopride

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential biological activity of this compound and its derivatives.

Radioligand Binding Assay for 5-HT4 Receptor

This protocol is adapted from established methods for characterizing 5-HT4 receptor ligands.[9][10]

Objective: To determine the binding affinity of a test compound for the 5-HT4 receptor.

Materials:

  • Membrane preparations from cells expressing the human 5-HT4 receptor.

  • Radioligand: [3H]-GR113808 (a potent 5-HT4 antagonist).

  • Test compound (e.g., this compound derivatives).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known 5-HT4 ligand (e.g., 10 µM serotonin).

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Thaw the membrane preparations on ice.

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [3H]-GR113808 at a final concentration close to its Kd value.

    • 100 µL of the membrane preparation.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based cAMP Functional Assay

This protocol measures the functional consequence of 5-HT4 receptor activation.[11][12]

Objective: To determine the ability of a test compound to stimulate cAMP production via the 5-HT4 receptor.

Materials:

  • HEK-293 cells stably expressing the human 5-HT4 receptor.

  • Assay medium: Serum-free DMEM.

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Test compound.

  • Forskolin (positive control).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the HEK-293 cells in a 96-well plate and allow them to attach overnight.

  • Wash the cells with assay medium.

  • Pre-incubate the cells with the phosphodiesterase inhibitor in assay medium for 15 minutes at 37°C.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen detection method.

  • Generate a dose-response curve and determine the EC50 value of the test compound.

Visualizations

Signaling Pathway

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_neuron Cholinergic Neuron Terminal 5HT4R 5-HT4 Receptor G_protein Gs Protein (α, β, γ) 5HT4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Phosphorylates (enhances opening) Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx ACh_vesicle Acetylcholine Vesicle Ca_ion->ACh_vesicle Triggers fusion ACh Acetylcholine ACh_vesicle->ACh Release Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Agonist 5-HT4 Agonist (e.g., Prucalopride) Agonist->5HT4R Binds

Caption: 5-HT4 Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow Start Start: Test Compound (this compound derivative) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Cell-Based cAMP Assay Start->Functional_Assay Data_Analysis_Binding Data Analysis: Determine IC50 and Ki Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Data Analysis: Determine EC50 and Emax Functional_Assay->Data_Analysis_Functional Conclusion Conclusion: Characterize Biological Activity Data_Analysis_Binding->Conclusion Data_Analysis_Functional->Conclusion

Caption: Workflow for Biological Activity Assessment.

Synthesis of Prucalopride

Prucalopride_Synthesis Start 1-(3-Methoxypropyl) -piperidin-4-one Reductive_Amination Reductive Amination Start->Reductive_Amination Intermediate 1-(3-Methoxypropyl) -piperidin-4-amine Reductive_Amination->Intermediate Coupling Amide Coupling Intermediate->Coupling End Prucalopride Coupling->End Precursor 4-amino-5-chloro-2,3- dihydrobenzofuran- 7-carboxylic acid Precursor->Coupling

Caption: Synthetic Route to Prucalopride.

Conclusion

This compound is a key building block for the synthesis of potent and selective 5-HT4 receptor agonists. While its direct biological activity has not been extensively characterized, its structural features strongly suggest a predisposition for interaction with serotonergic targets. The established pharmacology of its derivative, Prucalopride, provides a robust framework for inferring its potential biological activity. Further investigation through direct screening of this compound and its close analogues in relevant biological assays is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead scaffold for the development of novel therapeutics targeting the 5-HT4 receptor and potentially other CNS targets. The experimental protocols and data presented in this guide offer a comprehensive starting point for such investigations.

References

In-depth Technical Guide: Mechanism of Action Studies of 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the pharmacological properties, signaling pathways, and experimental methodologies related to 1-(3-Methoxypropyl)piperidin-4-one and its derivatives for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound belonging to the piperidin-4-one class of molecules. While specific in-depth mechanism of action studies for this particular compound are not extensively available in the public domain, the broader family of piperidin-4-one derivatives has been the subject of significant research, revealing a wide spectrum of biological activities.[1][2] These derivatives are recognized as important pharmacophores, forming the structural core of numerous therapeutic agents with applications ranging from antiviral to anticancer and antimicrobial therapies.[1][3][4][5] This guide will synthesize the available information on the general mechanisms of action attributed to piperidin-4-one derivatives and propose a framework for the investigation of this compound.

General Pharmacological Activities of Piperidin-4-one Derivatives

The versatility of the piperidin-4-one scaffold allows for a diverse range of pharmacological effects. Key therapeutic areas where these derivatives have shown promise include:

  • Antiviral Activity: Notably, certain piperidin-4-yl-aminopyrimidine derivatives have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[3] These compounds act by allosterically binding to the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.[3]

  • Anticancer Activity: Several studies have highlighted the potential of piperidin-4-one derivatives as anticancer agents.[1][5] The proposed mechanisms of action are varied and can include the inhibition of topoisomerase II-α, induction of apoptosis, and interference with pro-angiogenic transcription factors.[5]

  • Antimicrobial Activity: The piperidin-4-one nucleus is also a feature in compounds exhibiting antibacterial and antifungal properties.[1][4] Their mechanism of action in this context is often attributed to the disruption of microbial cell wall synthesis or other essential enzymatic processes.

  • Other Biological Activities: The piperidine ring is a common feature in drugs targeting the central nervous system, such as tranquilizers and hypotensive agents.[1]

Quantitative Data on Piperidin-4-one Derivatives

Due to the lack of specific studies on this compound, quantitative data such as IC50, Ki, or EC50 values are not available for this compound. However, for the broader class of derivatives, such data is crucial for structure-activity relationship (SAR) studies. For example, in the context of anti-HIV agents, EC50 values in the single-digit nanomolar range have been reported for some piperidin-4-yl-aminopyrimidine derivatives against wild-type HIV-1.[3]

Compound Class Target Activity Metric Reported Values Reference
Piperidin-4-yl-aminopyrimidine derivativesHIV-1 Reverse TranscriptaseEC50Single-digit nanomolar[3]
3,5-Bis(ylidene)-4-piperidone derivativesTopoisomerase II-α-Inhibitory properties observed[5]
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesVarious bacterial and fungal strains-Significant antimicrobial activity[4]

Table 1: Representative Quantitative Data for Piperidin-4-one Derivatives. Note: This table presents generalized data for classes of compounds due to the absence of specific data for this compound.

Proposed Experimental Protocols for Investigating this compound

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are suggested based on the known activities of related compounds.

Protocol 1: General Cytotoxicity and Bioactivity Screening
  • Objective: To assess the general cytotoxicity and potential biological activities of the compound.

  • Methodology:

    • Cell Viability Assays: Utilize assays such as MTT, XTT, or CellTiter-Glo to determine the effect of the compound on the viability of various cell lines (e.g., cancer cell lines, normal cell lines).

    • Antimicrobial Assays: Employ broth microdilution or disk diffusion methods to evaluate the compound's activity against a panel of pathogenic bacteria and fungi.

    • Antiviral Assays: If viral targets are suspected, use plaque reduction assays or reporter gene assays to measure the inhibition of viral replication.

Protocol 2: Target Identification and Validation
  • Objective: To identify the specific molecular target(s) of the compound.

  • Methodology:

    • Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.

    • Computational Docking: Use in silico methods to predict potential binding sites on known protein targets.

    • Enzyme Inhibition Assays: If a specific enzyme is suspected (e.g., reverse transcriptase, topoisomerase), perform in vitro assays to measure the compound's inhibitory activity.

Protocol 3: Signaling Pathway Analysis
  • Objective: To delineate the signaling pathways modulated by the compound.

  • Methodology:

    • Western Blotting: Analyze the expression and phosphorylation status of key proteins in a suspected signaling cascade.

    • Reporter Gene Assays: Use cell lines with reporter genes (e.g., luciferase) under the control of specific transcription factors to monitor pathway activation.

    • Gene Expression Profiling: Employ techniques like RNA sequencing or microarrays to obtain a global view of the transcriptional changes induced by the compound.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be investigated for a piperidin-4-one derivative with anticancer properties and a general experimental workflow for mechanism of action studies.

G Hypothetical Anticancer Signaling Pathway A This compound B Topoisomerase II-α A->B Inhibition C DNA Damage B->C D p53 Activation C->D E Apoptosis D->E

Caption: Hypothetical pathway of anticancer action.

G General Experimental Workflow for MoA Studies A Compound Synthesis (this compound) B In vitro Bioactivity Screening (Cytotoxicity, Antimicrobial, Antiviral) A->B C Target Identification (Affinity Chromatography, Docking) B->C D Target Validation (Enzyme Inhibition Assays) C->D E Signaling Pathway Analysis (Western Blot, Reporter Assays) D->E F In vivo Studies E->F

Caption: Workflow for mechanism of action studies.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the extensive research on the broader piperidin-4-one class provides a solid foundation for future investigations. The diverse biological activities exhibited by these derivatives underscore their potential as scaffolds for the development of novel therapeutic agents. The experimental framework outlined in this guide offers a systematic approach to unraveling the pharmacological properties of this compound and similar compounds, which will be crucial for advancing their potential clinical applications. Further research, including detailed biochemical and cellular assays, is necessary to fully characterize its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to 1-(3-Methoxypropyl)piperidin-4-one: Synthesis, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1-(3-Methoxypropyl)piperidin-4-one, a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, provides established synthesis protocols, and explores its primary application in the synthesis of the gastrointestinal prokinetic agent, Prucalopride. Furthermore, this guide elucidates the biological context of its downstream product, focusing on the mechanism of action of Prucalopride as a selective 5-HT4 receptor agonist and the associated signaling pathways. This paper is intended for researchers, chemists, and professionals in drug development and medicinal chemistry, offering a consolidated resource of technical data and experimental methodologies.

Introduction

This compound is a substituted piperidinone that has garnered significant attention as a pivotal building block in the synthesis of pharmaceutically active compounds.[1] Its structural features, particularly the piperidone core and the methoxypropyl substituent, make it a valuable precursor for creating more complex molecules.[1] The most notable application of this compound is in the production of Prucalopride, a high-affinity, selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2] The piperidin-4-one moiety is a versatile pharmacophore that has been explored for various biological activities, including anticancer and anti-HIV properties, highlighting the therapeutic potential of its derivatives.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
IUPAC Name This compound[4][5]
CAS Number 16771-85-0[5][6]
Molecular Formula C9H17NO2[5]
Molecular Weight 171.24 g/mol [7]
Physical Form Liquid[4]
Density 1.001 g/cm³[7]
Boiling Point 266.2°C at 760 mmHg[7]
Flashing Point 114.8°C[7]
Vapor Pressure 0.00876 mmHg at 25°C[7]
InChI Key QFWBXLYVHOMANN-UHFFFAOYSA-N[4]
Purity Typically ≥98%[4][6]
Storage Temperature Sealed in dry, 2-8°C[4]

Synthesis of this compound

The synthesis of this compound is a critical step in the production of Prucalopride. The following is a representative experimental protocol based on literature descriptions.

General Synthesis Workflow

The synthesis generally involves the N-alkylation of a piperidin-4-one precursor. A common method is the reaction of piperidin-4-one with a suitable 3-methoxypropyl halide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Piperidin-4-one Piperidin-4-one N-Alkylation N-Alkylation Reaction (Base, Solvent) Piperidin-4-one->N-Alkylation 3-Methoxypropyl_halide 3-Methoxypropyl halide (e.g., bromide or chloride) 3-Methoxypropyl_halide->N-Alkylation Product_Ketone This compound N-Alkylation->Product_Ketone

General synthesis workflow for this compound.
Experimental Protocol: N-Alkylation of Piperidin-4-one

This protocol describes the synthesis of this compound from piperidin-4-one hydrochloride monohydrate and 3-methoxypropyl bromide.

Materials:

  • Piperidin-4-one hydrochloride monohydrate

  • 3-Methoxypropyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

Procedure:

  • To a solution of piperidin-4-one hydrochloride monohydrate in acetonitrile, add a suitable base such as potassium carbonate.

  • Add 3-methoxypropyl bromide to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude product is then purified, for example, by vacuum distillation, to yield pure this compound.

Conversion to 1-(3-Methoxypropyl)piperidin-4-amine

The primary use of this compound is as an intermediate in the synthesis of 1-(3-Methoxypropyl)piperidin-4-amine, the direct precursor to Prucalopride.[8]

Reductive Amination

A common method for this conversion is reductive amination.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Ketone This compound Reductive_Amination Reductive Amination (Ammonia, H2, Catalyst) Ketone->Reductive_Amination Amine 1-(3-Methoxypropyl)piperidin-4-amine Reductive_Amination->Amine

Conversion of the ketone to the amine via reductive amination.
Experimental Protocol: Reductive Amination

This protocol is based on a method described in the patent literature.[9]

Materials:

  • This compound

  • Ammonia (in a suitable solvent like methanol)

  • Hydrogen gas (H2)

  • Palladium on carbon (Pd/C) catalyst

  • Methanol or another suitable solvent

Procedure:

  • In a high-pressure hydrogenation apparatus, dissolve this compound in a saturated solution of ammonia in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the reactor with hydrogen gas (e.g., to 1.5 MPa).

  • Stir the reaction mixture at a controlled temperature (e.g., 40°C) for several hours (e.g., 7 hours).

  • After the reaction is complete (monitored by the cessation of hydrogen uptake), cool the reactor and carefully release the pressure.

  • Filter the catalyst from the reaction mixture.

  • Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude 1-(3-Methoxypropyl)piperidin-4-amine.

  • The crude product can be further purified, for example, by converting it to its hydrochloride salt by treatment with HCl in a suitable solvent like ethanol or ethyl acetate, followed by filtration and drying.[9]

Biological Context and Application in Drug Development

The significance of this compound lies in its role as a precursor to Prucalopride, a selective 5-HT4 receptor agonist.[1] Prucalopride enhances gastrointestinal motility and is used to treat chronic constipation.[2]

Mechanism of Action of Prucalopride and the 5-HT4 Receptor Signaling Pathway

Prucalopride exerts its prokinetic effects by activating 5-HT4 receptors, which are Gs-protein coupled receptors.[10] Activation of these receptors initiates a signaling cascade that ultimately leads to enhanced neurotransmitter release and increased smooth muscle contraction in the gastrointestinal tract.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prucalopride Prucalopride 5HT4R 5-HT4 Receptor Prucalopride->5HT4R binds & activates Gs Gs Protein 5HT4R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB (Transcription Factor) PKA->CREB phosphorylates & activates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression promotes

Simplified 5-HT4 receptor signaling pathway activated by Prucalopride.

The activation of the 5-HT4 receptor by Prucalopride leads to the dissociation of the Gs protein alpha subunit, which in turn activates adenylyl cyclase.[10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.[10] This signaling cascade ultimately results in increased acetylcholine release from enteric neurons, which stimulates muscle contractions and enhances gastrointestinal motility.

Conclusion

This compound is a fundamentally important intermediate in medicinal chemistry, with its primary role being in the synthesis of the selective 5-HT4 receptor agonist, Prucalopride. Its synthesis is well-established, and its chemical properties are well-defined for industrial applications. The biological significance of this compound is intrinsically linked to the pharmacological activity of its derivatives, which modulate critical physiological pathways. This technical guide provides a consolidated resource for researchers and developers working with this versatile chemical entity, from its synthesis to its biological applications.

References

1-(3-Methoxypropyl)piperidin-4-one: A Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methoxypropyl)piperidin-4-one is a key heterocyclic building block, prominently utilized as a pivotal intermediate in the synthesis of the highly selective serotonin 5-HT4 receptor agonist, Prucalopride. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications in drug discovery and development. Detailed experimental protocols for its preparation and subsequent transformations are presented, alongside a summary of quantitative data. Furthermore, this guide explores the broader synthetic potential of the piperidin-4-one scaffold and the influence of the N-(3-methoxypropyl) substituent on pharmacokinetic profiles, offering insights for the design of novel therapeutic agents.

Introduction

The piperidin-4-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and CNS-active agents.[1] The versatility of the ketone functionality allows for a variety of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures. This compound, in particular, has gained significant attention as a crucial intermediate in the industrial production of Prucalopride, a drug used for the treatment of chronic constipation.[2] The presence of the 3-methoxypropyl group at the nitrogen atom is known to enhance the pharmacokinetic properties of the final drug molecule, such as metabolic stability and receptor binding affinity.[3] This guide will delve into the synthetic routes to this compound and its downstream applications, with a focus on its role in the synthesis of Prucalopride.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the N-alkylation of piperidin-4-one.

N-Alkylation of Piperidin-4-one

A widely used method for the synthesis of this compound is the reaction of piperidin-4-one hydrochloride monohydrate with 3-methoxypropyl bromide in the presence of a base.[4]

Experimental Protocol:

  • Materials:

    • Piperidin-4-one hydrochloride monohydrate

    • 3-Methoxypropyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of piperidin-4-one hydrochloride monohydrate in acetonitrile, add potassium carbonate.

    • To this suspension, add 3-methoxypropyl bromide.

    • The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation.

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Piperidin-4-one HCl Piperidin-4-one HCl Reaction_Vessel N-Alkylation (Reflux) Piperidin-4-one HCl->Reaction_Vessel 3-Methoxypropyl bromide 3-Methoxypropyl bromide 3-Methoxypropyl bromide->Reaction_Vessel K2CO3 K2CO3 K2CO3->Reaction_Vessel Acetonitrile Acetonitrile Acetonitrile->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Concentration Concentration Filtration->Concentration Vacuum_Distillation Vacuum Distillation Concentration->Vacuum_Distillation Product This compound Vacuum_Distillation->Product

Synthesis of this compound

Applications in Synthesis

This compound is a versatile intermediate that can undergo various chemical transformations at the ketone functionality, leading to a diverse range of derivatives.

Synthesis of 1-(3-Methoxypropyl)piperidin-4-amine

The primary application of this compound is in the synthesis of 1-(3-Methoxypropyl)piperidin-4-amine, a key intermediate for Prucalopride.[3] Several methods have been reported for this conversion.

Direct reductive amination of the ketone with ammonia is a common approach.

Experimental Protocol:

  • Materials:

    • This compound

    • Ammonia (saturated solution or gas)

    • Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (STAB), or catalytic hydrogenation with H₂/Pd-C)

    • Methanol or another suitable solvent

  • Procedure:

    • Dissolve this compound in a suitable solvent like methanol.

    • Add a source of ammonia (e.g., a saturated solution of ammonia in methanol).

    • Add the reducing agent portion-wise at a controlled temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete.

    • The reaction is quenched, and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated to give 1-(3-Methoxypropyl)piperidin-4-amine.

This two-step process involves the formation of an oxime intermediate, which is then reduced to the amine.

Experimental Protocol:

  • Step 1: Oximation

    • Materials:

      • This compound

      • Hydroxylamine hydrochloride (NH₂OH·HCl)

      • A base (e.g., sodium acetate or pyridine)

      • Ethanol or a similar solvent

    • Procedure:

      • Dissolve this compound in ethanol.

      • Add hydroxylamine hydrochloride and a base.

      • Reflux the mixture for several hours.

      • Cool the reaction mixture and isolate the oxime product.

  • Step 2: Reduction

    • Materials:

      • 1-(3-Methoxypropyl)piperidin-4-oxime

      • Reducing agent (e.g., H₂ with a catalyst like Raney Nickel or Palladium on carbon)

      • Solvent (e.g., methanol or ethanol)

    • Procedure:

      • Dissolve the oxime in a suitable solvent in a hydrogenation apparatus.

      • Add the catalyst.

      • Pressurize the vessel with hydrogen gas and stir until the reaction is complete.

      • Filter off the catalyst and concentrate the filtrate to obtain the desired amine.

Synthesis of Prucalopride

1-(3-Methoxypropyl)piperidin-4-amine is subsequently used to synthesize Prucalopride through an amidation reaction with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[4]

Experimental Protocol:

  • Materials:

    • 1-(3-Methoxypropyl)piperidin-4-amine

    • 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

    • Coupling agent (e.g., 1,1'-carbonyldiimidazole (CDI), EDC/HOBt)

    • A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Procedure:

    • Activate the carboxylic acid with a coupling agent in an appropriate solvent.

    • Add 1-(3-Methoxypropyl)piperidin-4-amine to the activated acid.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

    • The crude Prucalopride is then isolated and purified, often by crystallization.

The overall synthetic pathway from this compound to Prucalopride is depicted below.

G Synthetic Pathway to Prucalopride A This compound B 1-(3-Methoxypropyl)piperidin-4-amine A->B Reductive Amination or Oximation/Reduction D Prucalopride B->D Amidation C 4-amino-5-chloro-2,3-dihydro- benzofuran-7-carboxylic acid C->D

Synthesis of Prucalopride
Potential for Further Derivatization

While the primary documented use of this compound is in Prucalopride synthesis, its structure lends itself to the creation of a variety of other molecules. The piperidin-4-one core is a versatile starting point for the synthesis of spirocyclic compounds, which are of increasing interest in drug discovery due to their three-dimensional nature.[5][6] Reactions such as the Knoevenagel condensation or the Gewald reaction at the ketone position could lead to novel heterocyclic systems.

Quantitative Data

The following tables summarize the reported yields for the key synthetic steps involving this compound and its derivatives.

ReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
N-AlkylationPiperidin-4-one hydrochloride monohydrateThis compound3-Methoxypropyl bromide, K₂CO₃, Acetonitrile, RefluxHigh[4]
Reductive AminationThis compound1-(3-Methoxypropyl)piperidin-4-amineNH₃, H₂/Pd-CHigh[4]
Hofmann Rearrangement1-(3-Methoxypropyl)piperidine-4-carboxamide1-(3-Methoxypropyl)piperidin-4-amineNaOBr83[7]
Amidation1-(3-Methoxypropyl)piperidin-4-aminePrucalopride4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, CDI, THF85[7]

Biological Context: 5-HT4 Receptor Signaling

Prucalopride, synthesized from this compound, is a high-affinity, selective agonist of the 5-hydroxytryptamine (serotonin) receptor 4 (5-HT4).[3] Activation of this G-protein coupled receptor (GPCR) primarily in the gastrointestinal tract leads to enhanced motility. The signaling pathway initiated by 5-HT4 receptor activation is complex and involves multiple downstream effectors.

The diagram below illustrates the major signaling cascades activated by the 5-HT4 receptor.

G 5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane Prucalopride Prucalopride 5HT4R 5-HT4 Receptor Prucalopride->5HT4R Agonist Binding G_protein Gαs 5HT4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Increased GI Motility PKA->Cellular_Response Phosphorylation of downstream targets

References

Methodological & Application

Synthesis of 1-(3-Methoxypropyl)piperidin-4-one: A Key Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Methoxypropyl)piperidin-4-one is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2] The structural integrity and purity of this piperidinone derivative are crucial for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[2] This document provides detailed application notes and experimental protocols for the synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Application Notes

The synthesis of this compound is typically achieved through the N-alkylation of piperidin-4-one. This reaction involves the introduction of a 3-methoxypropyl group onto the nitrogen atom of the piperidine ring. The resulting compound serves as a versatile scaffold in medicinal chemistry beyond its application in Prucalopride synthesis. The piperidin-4-one moiety is a common pharmacophore found in a variety of biologically active molecules, and its derivatives are explored for a range of therapeutic targets.

The primary synthetic route involves the reaction of piperidin-4-one or its hydrochloride salt with a suitable 3-methoxypropylating agent, such as 1-bromo-3-methoxypropane, in the presence of a base.[3] The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. Common bases include potassium carbonate and triethylamine, while solvents like acetonitrile or N,N-dimethylformamide (DMF) are frequently employed.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol details the synthesis of this compound from piperidin-4-one hydrochloride monohydrate and 1-bromo-3-methoxypropane.

Materials:

  • Piperidin-4-one hydrochloride monohydrate

  • 1-Bromo-3-methoxypropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-one hydrochloride monohydrate (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-3-methoxypropane (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValue
Starting MaterialPiperidin-4-one hydrochloride monohydrate
Alkylating Agent1-Bromo-3-methoxypropane
BasePotassium Carbonate
SolventAcetonitrile
Reaction TemperatureReflux (~82°C)
Typical Yield85-95%
Purity (by GC)>98%
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol

Visualizations

Synthesis_Pathway Piperidin-4-one Piperidin-4-one (or hydrochloride salt) Product This compound Piperidin-4-one->Product N-Alkylation 3-Methoxypropyl_halide 1-Bromo-3-methoxypropane 3-Methoxypropyl_halide->Product Base K₂CO₃ Base->Product Solvent Acetonitrile Solvent->Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow A Combine Piperidin-4-one HCl, K₂CO₃, and Acetonitrile B Add 1-Bromo-3-methoxypropane A->B C Heat to Reflux (12-18h) B->C D Cool and Filter C->D E Concentrate Filtrate D->E F DCM Extraction and Wash E->F G Dry and Concentrate F->G H Purify (Distillation/Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Synthetic Routes for 1-(3-Methoxypropyl)piperidin-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(3-methoxypropyl)piperidin-4-one, a key intermediate in the preparation of various pharmaceutical compounds, notably as a precursor for the synthesis of Prucalopride.[1] Two primary synthetic routes are outlined: direct N-alkylation of piperidin-4-one and reductive amination.

Introduction

This compound is a crucial building block in medicinal chemistry. Its structure, featuring a piperidone core with an N-linked methoxypropyl chain, makes it a versatile synthon for the development of novel therapeutic agents. The most prominent application of this intermediate is in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2] The synthetic efficiency and purity of this compound are therefore of significant interest to the pharmaceutical industry. This document details two robust and scalable methods for its preparation.

Synthetic Pathways Overview

The synthesis of this compound can be efficiently achieved through two primary pathways, each with distinct advantages and considerations.

Route 1: Direct N-Alkylation

This is a straightforward and widely used method involving the direct alkylation of the secondary amine of piperidin-4-one with an appropriate 3-methoxypropyl halide. The reaction is typically carried out in the presence of a base to neutralize the acid generated.

Route 2: Reductive Amination

This alternative route involves the reaction of piperidin-4-one with 3-methoxypropanal to form an enamine or iminium intermediate, which is then reduced in situ to the desired tertiary amine. This one-pot procedure can be advantageous in certain contexts.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic routes for this compound.

ParameterRoute 1: Direct N-AlkylationRoute 2: Reductive Amination
Starting Materials Piperidin-4-one hydrochloride, 1-bromo-3-methoxypropanePiperidin-4-one, 3-methoxypropanal
Key Reagents Potassium carbonateSodium triacetoxyborohydride
Solvent AcetonitrileDichloromethane
Reaction Temperature RefluxRoom Temperature
Reaction Time 12-24 hours4-12 hours
Reported Yield High (specific yield not detailed, but part of a high-yielding two-step process)Good to High
Purity High, suitable for subsequent stepsHigh, purification by chromatography

Experimental Protocols

Route 1: Direct N-Alkylation of Piperidin-4-one

This protocol describes the synthesis of this compound via the direct alkylation of piperidin-4-one hydrochloride.

Materials:

  • Piperidin-4-one hydrochloride

  • 1-bromo-3-methoxypropane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add piperidin-4-one hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-3-methoxypropane (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.

Route 2: Reductive Amination

This protocol details the synthesis of this compound using a one-pot reductive amination procedure.

Materials:

  • Piperidin-4-one

  • 3-methoxypropanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve piperidin-4-one (1.0 eq) and 3-methoxypropanal (1.1 eq) in dichloromethane.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC or GC until the starting materials are consumed.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the preparation of this compound.

Synthetic_Pathway_N_Alkylation Piperidin4one Piperidin-4-one (or hydrochloride salt) Product This compound Piperidin4one->Product K₂CO₃, Acetonitrile, Reflux Methoxypropyl_bromide 1-Bromo-3-methoxypropane Methoxypropyl_bromide->Product

Caption: Synthetic Route 1 via Direct N-Alkylation.

Synthetic_Pathway_Reductive_Amination Piperidin4one Piperidin-4-one Product This compound Piperidin4one->Product 1. Acetic Acid (cat.), DCM 2. Sodium Triacetoxyborohydride Methoxypropanal 3-Methoxypropanal Methoxypropanal->Product

Caption: Synthetic Route 2 via Reductive Amination.

Experimental_Workflow Start Start: Reagents & Solvent Reaction Reaction under specified conditions (Heating or Room Temp) Start->Reaction Monitoring Monitor progress (TLC/GC) Reaction->Monitoring Workup Workup: Quenching, Extraction, Washing, Drying Monitoring->Workup Reaction Complete Purification Purification: Distillation or Chromatography Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: General Experimental Workflow for Synthesis.

References

Application Notes and Protocols for the Synthesis of Prucalopride Utilizing 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride is a selective, high-affinity serotonin (5-HT₄) receptor agonist that is utilized for its gastroprokinetic properties to treat chronic constipation. A key intermediate in the synthesis of Prucalopride is 1-(3-Methoxypropyl)piperidin-4-one. This document provides detailed application notes and experimental protocols for the synthesis of Prucalopride, focusing on the reaction steps involving this compound. The synthesis primarily involves two key transformations: the conversion of this compound to 1-(3-Methoxypropyl)-4-piperidinamine, followed by the condensation of this amine with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid to yield Prucalopride.

Synthesis Pathway Overview

The synthesis of Prucalopride from this compound can be broadly categorized into two main stages. The first stage is the reductive amination of the ketone to form the corresponding amine. The second stage involves the amide coupling of the synthesized amine with the benzofuran carboxylic acid derivative.

Prucalopride_Synthesis A This compound B 1-(3-Methoxypropyl)-4-piperidinamine A->B Reductive Amination D Prucalopride B->D Amide Coupling C 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid C->D

Caption: Synthetic route to Prucalopride from this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key reaction steps in the synthesis of Prucalopride.

StepReactantsSolventCatalyst/ReagentConditionsYieldReference
Reductive Amination This compound, Saturated Ammonia SolutionMethanolSodium BorohydrideStir 1h, then react for 10h64%[1]
Reductive Amination This compound, Ammonium Formate SolutionWaterSodium TriacetoxyborohydrideStir 1h, then react for 10h78%[1]
Oxime Formation This compound, Hydroxylamine HydrochlorideToluene-Reflux dewatering for 24h90%[2]
Oxime Reduction 1-(3-Methoxypropyl)-4-piperidine oximeMethanolRaney Nickel, H₂Normal temperature and pressure, react for 10h84.5%[2]
Oxime Reduction 1-(3-Methoxypropyl)-4-piperidine oximeMethanol10% Pd/C, H₂Normal temperature and pressure, react for 10h95%[2]
Amide Coupling 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, 1-(3-methoxypropyl)piperidin-4-amineDichloromethaneTriethylamine, Ethyl Chloroformate0-5°C for addition, then 25-35°C for 1h72.5 g[3]
Amide Coupling 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, 1-(3-methoxypropyl)piperidin-4-amineAcetonitrileEDCI·HCl, HOBt, N,N'-diisopropylethylamine25-35°C for 3h78.5 g[3]

Experimental Protocols

This protocol outlines the direct reductive amination of this compound.

Materials:

  • This compound (5.0 g)

  • Methanol saturated with ammonia (60 mL)

  • Sodium borohydride (1.0 g)

Procedure:

  • In a 100 mL three-necked flask, dissolve 5.0 g of this compound in 60 mL of a saturated solution of ammonia in methanol.

  • Stir the mixture for 1 hour at room temperature.

  • Add 1.0 g of sodium borohydride to the mixture in portions.

  • Continue the reaction for 10 hours.

  • After the reaction is complete, filter the mixture.

  • The solvent is removed under reduced pressure to yield a water-white transparent oily product (3.2 g, 64% yield).

This two-step protocol involves the formation of an oxime intermediate followed by its reduction.

Step 1: Synthesis of 1-(3-Methoxypropyl)-4-piperidine oxime

Materials:

  • This compound (10.0 g)

  • Hydroxylamine hydrochloride (4.06 g)

  • Toluene (150 mL)

Procedure:

  • In a 250 mL three-necked flask, combine 10.0 g of this compound, 4.06 g of hydroxylamine hydrochloride, and 150 mL of toluene.

  • Heat the mixture to reflux and carry out dewatering for 24 hours.

  • Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Filter the reaction mixture and wash the filter cake with toluene.

  • Dry the solid to obtain a white solid product (yield 90%).

Step 2: Synthesis of 1-(3-Methoxypropyl)-4-piperidinamine

Materials:

  • 1-(3-Methoxypropyl)-4-piperidine oxime (10.0 g)

  • Raney Nickel (10 g) or 10% Palladium on Carbon (10 g)

  • Methanol (100 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a 250 mL three-necked flask, dissolve 10.0 g of 1-(3-Methoxypropyl)-4-piperidine oxime in 100 mL of methanol.

  • Add 10 g of the chosen catalyst (Raney Nickel or 10% Pd/C).

  • Introduce hydrogen gas at normal temperature and pressure.

  • Allow the reaction to proceed for 10 hours.

  • After the reaction is complete, process the mixture to obtain a water-white transparent oily product.

    • With Raney Nickel, the yield is 7.8 g (84.5%).

    • With 10% Pd/C, the yield is 8.7 g (95%).

This protocol describes the final coupling step to form Prucalopride.

Materials:

  • 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid (50 g)

  • Dichloromethane (175 mL + 250 mL)

  • Triethylamine (23.6 g)

  • Ethyl chloroformate (27.9 g)

  • 1-(3-methoxypropyl)piperidin-4-amine (48.3 g)

  • Water (500 mL)

  • Sodium hydroxide solution

Procedure:

  • In a suitable reaction vessel, prepare a pre-cooled mixture of 50 g of 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid in 175 mL of dichloromethane at 0-5°C.

  • Slowly add 23.6 g of triethylamine and 27.9 g of ethyl chloroformate to the mixture, maintaining the temperature at 0-5°C, and stir for 10 minutes.

  • Raise the temperature of the mixture to 25-30°C and stir for 1 hour.

  • Cool the mixture back to 0-5°C.

  • Slowly add a solution of 48.3 g of 1-(3-methoxypropyl)piperidin-4-amine in 250 mL of dichloromethane to the mixture at 0-5°C and stir for 1 hour.

  • Raise the temperature of the mixture to 25-35°C and add 500 mL of water.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with a sodium hydroxide solution.

  • Distill off the organic layer.

  • Add water to the residue at 25-30°C and stir for 1 hour.

  • Filter the precipitated solid and dry to obtain the titled product (Yield: 72.5 g).

Logical Workflow for Prucalopride Synthesis

The following diagram illustrates the logical workflow of the synthesis process, highlighting the key transformations and intermediates.

Prucalopride_Workflow cluster_0 Stage 1: Amine Synthesis cluster_1 Stage 2: Amide Coupling A This compound B Reductive Amination (e.g., NaBH4/NH3) A->B C 1-(3-Methoxypropyl)-4-piperidinamine B->C E Amide Coupling (e.g., Ethyl Chloroformate) C->E D 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid D->E F Prucalopride E->F

References

Application Notes and Protocols for 1-(3-Methoxypropyl)piperidin-4-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypropyl)piperidin-4-one is a pivotal heterocyclic building block in contemporary pharmaceutical synthesis. Its structural features, particularly the piperidone core and the methoxypropyl side chain, make it a valuable intermediate for the development of complex molecular architectures with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound, primarily focusing on its role in the synthesis of the selective 5-HT₄ receptor agonist, Prucalopride. Prucalopride is a prokinetic agent used for the treatment of chronic constipation.[1][2]

Physicochemical Properties

PropertyValueReference
CAS Number 134988-34-4N/A
Molecular Formula C₉H₁₇NO₂N/A
Molecular Weight 171.24 g/mol N/A
Appearance Colorless to pale yellow liquid[2]
Boiling Point Approx. 250-260 °C (predicted)N/A
Density Approx. 1.0 g/cm³ (predicted)N/A

Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its conversion to 1-(3-Methoxypropyl)-4-piperidinamine, a key precursor for the synthesis of Prucalopride.[1][3] The piperidin-4-one moiety serves as a versatile handle for the introduction of an amine group, which is crucial for the final amide bond formation in the synthesis of the active pharmaceutical ingredient (API).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-alkylation of piperidin-4-one.

Reaction Scheme:

Materials:

  • Piperidin-4-one hydrochloride

  • 1-Bromo-3-methoxypropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidin-4-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add 1-bromo-3-methoxypropane (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be purified by vacuum distillation if necessary.

Quantitative Data Summary:

ParameterValue
Typical Yield 80-90%
Purity (by GC) >95%
Protocol 2: Synthesis of 1-(3-Methoxypropyl)-4-piperidinamine via Reductive Amination

This protocol details the conversion of the piperidone to the corresponding amine via an oxime intermediate.

Reaction Scheme:

  • This compound + Hydroxylamine hydrochloride -> this compound oxime

  • This compound oxime + H₂/Catalyst -> 1-(3-Methoxypropyl)-4-piperidinamine

Part A: Oxime Formation

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Acetic acid

  • Toluene or Xylene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) in toluene.

  • Add hydroxylamine hydrochloride (1.2 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture and wash with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.

Part B: Catalytic Hydrogenation

Materials:

  • This compound oxime

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the crude oxime from Part A in methanol in a hydrogenation vessel.

  • Add 10% Pd/C (5-10% w/w) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 1-(3-Methoxypropyl)-4-piperidinamine.

Quantitative Data Summary:

StepParameterValueReference
Oxime Formation Yield90-95%[4]
Hydrogenation Yield90-95%[4]
Overall Purity Purity (by GC)>98%[3]
Protocol 3: Synthesis of Prucalopride

This protocol describes the amide coupling reaction to form Prucalopride.

Reaction Scheme:

Materials:

  • 1-(3-Methoxypropyl)-4-piperidinamine

  • 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile or Dichloromethane

Procedure:

  • To a stirred solution of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in acetonitrile, add EDC·HCl (1.2 eq) and HOBt (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 1-(3-Methoxypropyl)-4-piperidinamine (1.05 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Prucalopride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary:

ParameterValueReference
Yield 80-90%N/A
Purity (by HPLC) >99%N/A

Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from piperidin-4-one to Prucalopride.

G A Piperidin-4-one B This compound A->B  N-Alkylation (Protocol 1) C This compound Oxime B->C  Oximation (Protocol 2A) D 1-(3-Methoxypropyl)-4-piperidinamine C->D  Reduction (Protocol 2B) F Prucalopride D->F Amide Coupling (Protocol 3) E 4-amino-5-chloro-2,3-dihydro- benzofuran-7-carboxylic acid E->F

Caption: Synthetic pathway to Prucalopride.

Prucalopride Mechanism of Action: 5-HT₄ Receptor Signaling

Prucalopride is a high-affinity, selective serotonin 5-HT₄ receptor agonist.[5] The activation of these receptors, which are Gs-protein coupled, leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately enhances gastrointestinal motility.[6][7]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor 5-HT4 Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to Prucalopride Prucalopride Prucalopride->Receptor Binds & Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Increased GI Motility PKA->Effect Leads to

Caption: Prucalopride's signaling pathway.

References

Application Notes and Protocols for 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methoxypropyl)piperidin-4-one is a versatile synthetic intermediate, primarily recognized for its crucial role in the preparation of pharmacologically active compounds. Its most notable application is as a key building block in the synthesis of Prucalopride, a selective, high-affinity serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.[1] The piperidin-4-one core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[2][3] These application notes provide detailed protocols for the utilization of this compound in chemical synthesis and outline methodologies for screening its derivatives for potential biological activities.

Chemical and Physical Properties

PropertyValue
CAS Number 179474-79-4 (for the amine)
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~249 °C
Density ~0.946 g/cm³

Applications

The primary application of this compound is in synthetic organic chemistry as a precursor for more complex molecules.

Synthesis of 1-(3-Methoxypropyl)-4-piperidinamine

A key transformation of this compound is its conversion to the corresponding amine, a direct precursor to Prucalopride. This can be achieved through reductive amination.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Methoxypropyl)-4-piperidinamine via Reductive Amination

This protocol describes the conversion of this compound to 1-(3-Methoxypropyl)-4-piperidinamine.

Materials:

  • This compound

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and basify with a 2M NaOH solution until a pH of >12 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1-(3-Methoxypropyl)-4-piperidinamine.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: General Procedure for Screening Antimicrobial Activity of Piperidin-4-one Derivatives

This protocol provides a general method for assessing the antimicrobial (antibacterial and antifungal) activity of novel derivatives synthesized from this compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4][5]

Materials:

  • Test compounds (derivatives of this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ampicillin for bacteria, Amphotericin B for fungi)

  • Resazurin solution (for viability indication)

  • Spectrophotometer (optional, for OD measurement)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well of the 96-well plate containing the diluted test compounds.

  • Controls: Include a positive control (microbes with broth, no compound) and a negative control (broth only). Also, include a standard antibiotic as a reference.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by adding a viability indicator like resazurin.

Data Presentation

The following tables summarize the biological activities of various piperidin-4-one derivatives as reported in the literature. This data can serve as a reference for the potential activities of novel derivatives of this compound.

Table 1: Antimicrobial Activity of Piperidin-4-one Derivatives (MIC in µg/mL) [4]

CompoundS. aureusE. coliB. subtilisC. albicans
2,6-diaryl-3-methyl-4-piperidone 1a>100>100>100>100
2,6-diaryl-3-methyl-4-piperidone 2a5010050>100
Thiosemicarbazone derivative 1b25502550
Thiosemicarbazone derivative 2b12.52512.525
Ampicillin6.2512.56.25-
Terbinafine---<0.25

Table 2: Cytotoxic Activity of Piperidin-4-one Derivatives (IC50 in µM) [6]

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
3,5-bis(benzylidene)piperidin-4-one 115.221.818.5
3,5-bis(4-chlorobenzylidene)piperidin-4-one 28.912.410.1
N-acetyl-3,5-bis(benzylidene)piperidin-4-one 3>50>50>50
Doxorubicin0.81.20.9

Table 3: Antiviral Activity of Piperidine Derivatives against Human Cytomegalovirus (HCMV) [2]

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
Piperidine-4-carboxamide 11.85>100>54
Piperidine-4-carboxamide 70.38>100>263
Piperidine-4-carboxamide 80.35>100>285
Ganciclovir2.5>100>40

Visualizations

Workflow for Synthesis and Screening

Figure 1. General workflow for the synthesis and biological evaluation of this compound derivatives. A This compound B Chemical Synthesis (e.g., Reductive Amination, Condensation) A->B C Library of Piperidin-4-one Derivatives B->C D Biological Screening C->D E Antimicrobial Assays (MIC Determination) D->E F Cytotoxicity Assays (IC50 Determination) D->F G Antiviral Assays (EC50 Determination) D->G H Hit Identification and Optimization E->H F->H G->H

Caption: General workflow for synthesis and biological evaluation.

Signaling Pathway of 5-HT4 Receptor Agonists

This diagram illustrates the downstream signaling pathway activated by 5-HT4 receptor agonists, such as Prucalopride, which is synthesized from this compound.

Figure 2. Simplified signaling pathway of 5-HT4 receptor activation. cluster_cell Enteric Neuron cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT4 Agonist (e.g., Prucalopride) Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Increased Acetylcholine Release -> Enhanced GI Motility PKA->Response

Caption: Simplified 5-HT4 receptor signaling pathway.

References

Application Notes and Protocols: Reactions of 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 1-(3-methoxypropyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the gastrointestinal prokinetic agent, Prucalopride.[1] The following sections detail common and potential synthetic transformations of this versatile building block, complete with experimental protocols and quantitative data.

Introduction to Reactivity

This compound possesses two primary reactive sites: the secondary amine within the piperidine ring and the ketone at the 4-position. The N-alkylation with a 3-methoxypropyl group generally renders the nitrogen non-reactive under many conditions, directing synthetic focus to the carbonyl group. Key reactions of the piperidin-4-one moiety include nucleophilic additions, reductive amination, condensations, and rearrangements, making it a valuable scaffold for the synthesis of diverse heterocyclic structures. Piperidin-4-one derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[2][3]

Key Synthetic Transformations and Protocols

This section details several important reactions of this compound, providing both application context and detailed experimental procedures.

Reductive Amination to 1-(3-Methoxypropyl)piperidin-4-amine

The conversion of this compound to its corresponding 4-amino derivative is a critical step in the synthesis of Prucalopride.[1] Reductive amination offers a direct and efficient method for this transformation.

Application: This reaction is fundamental for introducing a primary amine group at the 4-position of the piperidine ring, a common motif in pharmacologically active molecules.

Experimental Protocol:

  • Method: Reductive Amination with Sodium Borohydride in a Saturated Ammonia/Methanol Solution.[4]

  • Procedure:

    • Dissolve 5.0 g of this compound in 60 mL of a saturated solution of ammonia in methanol.

    • Stir the solution for 1 hour at room temperature.

    • Add 1.0 g of sodium borohydride to the mixture.

    • Continue stirring for 10 hours.

    • After the reaction is complete, filter the mixture.

    • Remove the solvent under reduced pressure to yield the product as a clear, oily substance.[4]

  • Yield: 64%[4]

Alternative Reductive Amination Protocol:

  • Method: Reductive Amination with Sodium Triacetoxyborohydride in a Saturated Ammonia/Methanol Solution.[4]

  • Procedure:

    • Dissolve 5.0 g of this compound in 60 mL of a saturated solution of ammonia in methanol.

    • Stir the solution for 1 hour.

    • Add 1.0 g of sodium triacetoxyborohydride.

    • Stir for 10 hours, then filter.

    • Remove the solvent under reduced pressure.[4]

  • Yield: 84%[4]

Synthesis via Oxime Formation and Reduction

An alternative two-step route to 1-(3-methoxypropyl)piperidin-4-amine involves the formation of an oxime intermediate, followed by its reduction.

Application: This method provides a reliable alternative to direct reductive amination, particularly when specific reducing agents are preferred or when direct amination yields are low.

Experimental Protocol:

  • Step 1: Oxime Formation [5]

    • In a 250 mL three-necked flask, dissolve 10.0 g of 1-(3-methoxypropyl)-4-piperidone and 4.06 g of hydroxylamine hydrochloride in 150 mL of toluene.

    • Heat the mixture to reflux and remove water for 24 hours.

    • Once the starting material is consumed (monitored by TLC), cool the reaction to room temperature.

    • Filter the reaction mixture and wash the filter cake with toluene.

    • Dry the solid to obtain the oxime.

  • Yield: 90%[5]

  • Step 2: Reduction of the Oxime [5]

    • In a 250 mL three-necked flask, combine 10.0 g of the 1-(3-methoxypropyl)-4-piperidine oxime and 10 g of Raney nickel in 100 mL of methanol.

    • Introduce hydrogen gas at normal temperature and pressure.

    • Stir the reaction for 10 hours.

    • After workup, a clear, colorless oil is obtained.[5]

  • Yield: 84.5%[5]

Wittig Reaction for Alkene Synthesis

The Wittig reaction allows for the conversion of the carbonyl group of this compound into an exocyclic double bond, a valuable transformation for creating diverse molecular scaffolds.

Application: This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and is widely used in the synthesis of complex molecules.[6][7][8]

Representative Experimental Protocol:

  • Method: Wittig Olefination.[6][9]

  • Procedure:

    • Prepare the phosphonium ylide by treating methyltriphenylphosphonium bromide (1.1 eq) with a strong base like n-butyllithium in anhydrous THF at 0 °C.

    • To the resulting ylide solution, add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Gewald Reaction for Thiophene Annulation

The Gewald reaction offers a multicomponent approach to synthesize highly substituted 2-aminothiophenes by reacting a ketone with an α-cyanoester and elemental sulfur in the presence of a base.

Application: This reaction is a powerful tool for the construction of thiophene rings, which are important structural motifs in many pharmaceuticals and materials.[10][11]

Representative Experimental Protocol:

  • Method: One-pot Gewald Synthesis.[3][12]

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

    • Add morpholine (2.0 eq) as a base.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

    • Collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Synthesis of Spirocyclic Compounds

The carbonyl group of this compound can serve as an anchor point for the construction of spirocyclic systems, which are of increasing interest in drug discovery due to their three-dimensional structures.

Application: Spiro-piperidines are found in numerous biologically active compounds and natural products, and their synthesis is a key area of medicinal chemistry research.[13][14]

Representative Experimental Protocol for Spiro-oxindole Synthesis:

  • Method: Condensation with Isatin.

  • Procedure:

    • To a solution of this compound (1.0 eq) and isatin (1.0 eq) in ethanol, add a catalytic amount of a secondary amine like piperidine.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture to room temperature.

    • The spiro-oxindole product may precipitate from the solution.

    • Collect the solid by filtration and recrystallize from a suitable solvent.

Summary of Quantitative Data

ReactionReagentsProductYield (%)Reference
Reductive AminationSaturated NH3/MeOH, NaBH(OAc)31-(3-Methoxypropyl)piperidin-4-amine84[4]
Reductive AminationSaturated NH3/MeOH, NaBH41-(3-Methoxypropyl)piperidin-4-amine64[4]
Oxime FormationNH2OH·HCl, Toluene1-(3-Methoxypropyl)-4-piperidine oxime90[5]
Oxime ReductionRaney Ni, H2, MeOH1-(3-Methoxypropyl)piperidin-4-amine84.5[5]

Visualized Workflows and Pathways

Reductive_Amination_Workflow start This compound reagents Saturated NH3/MeOH, Reducing Agent start->reagents Reaction workup Filtration & Solvent Removal reagents->workup Post-reaction product 1-(3-Methoxypropyl)piperidin-4-amine workup->product

Reductive Amination Workflow

Oxime_Formation_Reduction_Pathway start This compound oxime_formation NH2OH·HCl, Toluene, Reflux start->oxime_formation oxime 1-(3-Methoxypropyl)-4-piperidine oxime oxime_formation->oxime reduction Raney Ni, H2, MeOH oxime->reduction product 1-(3-Methoxypropyl)piperidin-4-amine reduction->product General_Reaction_Pathways start This compound wittig Wittig Reaction (Phosphonium Ylide) start->wittig gewald Gewald Reaction (α-Cyanoester, S, Base) start->gewald spiro Spirocyclization (e.g., with Isatin) start->spiro reductive_amination Reductive Amination (Ammonia, Reducing Agent) start->reductive_amination alkene Exocyclic Alkene Derivative wittig->alkene thiophene Annulated 2-Aminothiophene gewald->thiophene spirocycle Spirocyclic Compound spiro->spirocycle amine 4-Amino Derivative reductive_amination->amine

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxypropyl)piperidin-4-one is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a key building block for Prucalopride, a selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document provides detailed protocols and scale-up considerations for the synthesis of this compound via the N-alkylation of piperidin-4-one.

Synthetic Pathway Overview

The most common and industrially viable route for the synthesis of this compound is the N-alkylation of piperidin-4-one with a suitable 3-methoxypropyl halide, such as 1-bromo-3-methoxypropane. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products Piperidinone Piperidin-4-one (or its hydrochloride salt) Reagents + Piperidinone->Reagents AlkylHalide 1-Bromo-3-methoxypropane Arrow Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat AlkylHalide->Arrow TargetMolecule This compound Byproduct HBr (neutralized by base) Reagents->AlkylHalide Arrow->TargetMolecule

Caption: Synthetic route for this compound.

Experimental Protocol: N-Alkylation of Piperidin-4-one

This protocol describes the synthesis of this compound from piperidin-4-one hydrochloride monohydrate and 1-bromo-3-methoxypropane.

Materials and Reagents:

  • Piperidin-4-one hydrochloride monohydrate

  • 1-Bromo-3-methoxypropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Addition funnel

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with piperidin-4-one hydrochloride monohydrate, potassium carbonate, and acetonitrile.

  • Reagent Addition: Begin stirring the mixture and heat to a gentle reflux. Slowly add 1-bromo-3-methoxypropane to the reaction mixture via an addition funnel over a period of 1-2 hours.

  • Reaction: Maintain the reaction mixture at reflux and monitor the progress by a suitable analytical method (e.g., TLC or GC-MS). The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with acetonitrile.

  • Solvent Removal: Combine the filtrate and the washings, and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Final Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

  • Purification (Optional): If required, the crude product can be further purified by vacuum distillation.

Data Presentation

ParameterValue/ConditionNotes
Reactants
Piperidin-4-one hydrochloride monohydrate1.0 equivalentStarting material.
1-Bromo-3-methoxypropane1.1 - 1.2 equivalentsSlight excess of the alkylating agent can drive the reaction to completion.
Potassium Carbonate (K₂CO₃)2.5 - 3.0 equivalentsActs as the base to neutralize HCl from the starting salt and HBr formed.
Solvent
Acetonitrile5 - 10 volumesA common polar aprotic solvent for this type of reaction.
Reaction Conditions
TemperatureReflux (~82°C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time8 - 12 hoursMonitor for completion to avoid side reactions.
Work-up & Purification
Extraction SolventDichloromethaneFor efficient extraction of the product.
Purification MethodVacuum DistillationTo obtain high purity product suitable for pharmaceutical use.

Scale-Up Considerations

Scaling up the synthesis of this compound from lab to industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Workflow for Scale-Up Synthesis and Purification

Scale_Up_Workflow Start Start: Raw Material Charging Reaction N-Alkylation Reaction (Controlled Heating and Addition) Start->Reaction Monitoring In-Process Control (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Filtration Filtration of Inorganic Salts Monitoring->Filtration Complete SolventRemoval Solvent Evaporation (Acetonitrile Recovery) Filtration->SolventRemoval Extraction Aqueous Work-up and Extraction SolventRemoval->Extraction Drying Drying of Organic Phase Extraction->Drying FinalConcentration Final Product Concentration Drying->FinalConcentration Purification Vacuum Distillation FinalConcentration->Purification End End: Pure Product Purification->End

Caption: Process flow for the scaled-up synthesis of the target compound.

Key Scale-Up Considerations:

  • Heat Management: The N-alkylation reaction is exothermic. On a large scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. The use of a jacketed reactor with a reliable heating/cooling system is essential.

  • Reagent Addition: The controlled addition of 1-bromo-3-methoxypropane is important to manage the exotherm. A programmable dosing pump can ensure a consistent and safe addition rate.

  • Mixing: Efficient agitation is necessary to ensure good mixing of the heterogeneous mixture (potassium carbonate is a solid) and to promote heat transfer. The choice of stirrer design and speed should be optimized for the reactor geometry.

  • Solvent Selection and Recovery: While acetonitrile is an effective solvent, its cost and potential environmental impact should be considered at scale. A robust solvent recovery system (e.g., distillation) is recommended to improve the process economy and reduce waste.

  • Work-up and Phase Separation: On a large scale, the separation of aqueous and organic layers can be time-consuming. The use of a larger separatory funnel or a dedicated liquid-liquid extraction setup can streamline this process. The potential for emulsion formation should also be evaluated.

  • Purification: Vacuum distillation at a large scale requires specialized equipment. The distillation parameters (pressure, temperature) need to be carefully controlled to avoid product degradation and to achieve the desired purity.

  • Safety: 1-Bromo-3-methoxypropane is a hazardous chemical. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory. A thorough process safety assessment should be conducted before performing the synthesis at scale. Potassium carbonate is a fine powder and can be an inhalation hazard; dust control measures should be in place during charging of the reactor.

References

Application Notes and Protocols: 1-(3-Methoxypropyl)piperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methoxypropyl)piperidin-4-one is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of Prucalopride. Prucalopride is a high-affinity, selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation. The structural features of this compound, particularly the piperidone core and the methoxypropyl side chain, are crucial for its utility in constructing complex bioactive molecules. These application notes provide a detailed overview of its primary application, including synthetic protocols, reaction yields, and the mechanism of action of the resulting therapeutic agent.

Core Application: Intermediate in the Synthesis of Prucalopride

The most significant application of this compound is in the manufacturing of Prucalopride.[1] The synthesis involves a multi-step process where the piperidone moiety serves as a scaffold for introducing the required pharmacophoric elements.

Synthetic Pathway Overview

The general synthetic route to Prucalopride from this compound involves two key transformations:

  • Reductive Amination: Conversion of the ketone group of this compound to a primary amine, yielding 1-(3-Methoxypropyl)piperidin-4-amine.

  • Amide Coupling: Condensation of the resulting amine with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid to form the final Prucalopride molecule.

Diagram 1: Overall Synthesis of Prucalopride

G A This compound B Reductive Amination A->B C 1-(3-Methoxypropyl)piperidin-4-amine B->C E Amide Coupling C->E D 4-amino-5-chloro-2,3-dihydro- benzofuran-7-carboxylic acid D->E F Prucalopride E->F

Caption: Synthetic workflow for Prucalopride.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Methoxypropyl)piperidin-4-amine via Reductive Amination

This protocol outlines the conversion of the ketone to the amine.

  • Materials:

    • This compound

    • Saturated solution of ammonia in methanol

    • Sodium borohydride or Sodium triacetoxyborohydride

    • Methanol

  • Procedure:

    • Dissolve 5.0 g of this compound in 60 mL of a saturated solution of ammonia in methanol in a 100 mL three-necked flask.

    • Stir the mixture for 1 hour at room temperature.

    • Add 1.0 g of sodium borohydride (or sodium triacetoxyborohydride) portion-wise to the reaction mixture.

    • Continue stirring for 10 hours.

    • After the reaction is complete, filter the mixture.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The product, 1-(3-Methoxypropyl)piperidin-4-amine, is typically an oily substance.

Table 1: Reported Yields for the Reductive Amination Step

Reducing AgentYieldReference
Sodium triacetoxyborohydride84%[1]
Sodium borohydride64%[1]

Protocol 2: Synthesis of Prucalopride via Amide Coupling

This protocol details the coupling of the intermediate amine with the benzofuran carboxylic acid.

  • Materials:

    • 1-(3-Methoxypropyl)piperidin-4-amine

    • 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

    • 1,1'-Carbonyldiimidazole (CDI)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure:

    • In a 100 mL reaction flask, add THF and 1.0 g of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

    • Add a small amount of CDI and stir for 25 minutes, maintaining the temperature below 20 °C.

    • Slowly add 0.8 g of 1-(3-Methoxypropyl)piperidin-4-amine to the mixture.

    • Heat the reaction mixture to 45-50 °C and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Add 30 g of water to the residue, which should induce the precipitation of a solid.

    • Stir the suspension for 1 hour at 25 °C.

    • Collect the solid by suction filtration and wash the filter cake with 20 g of water.

    • Dry the collected solid to obtain Prucalopride.

Table 2: Reported Yield for the Amide Coupling Step

ReactantsYieldReference
1-(3-Methoxypropyl)piperidin-4-amine and 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid85%[2]

Mechanism of Action of Prucalopride

Prucalopride, synthesized from this compound, is a selective, high-affinity 5-HT4 receptor agonist. Its therapeutic effect in chronic constipation stems from its ability to stimulate colonic motility.

  • Signaling Pathway:

    • Prucalopride binds to and activates 5-HT4 receptors on enteric neurons.

    • This activation leads to an increase in intracellular cyclic AMP (cAMP) levels.

    • Elevated cAMP modulates the release of neurotransmitters, such as acetylcholine.

    • Increased acetylcholine enhances gastrointestinal motility, including peristalsis and colonic mass movements.

Diagram 2: Prucalopride Mechanism of Action

G cluster_0 A Prucalopride B 5-HT4 Receptor A->B Binds to C G-protein activation B->C D Adenylate Cyclase activation C->D E ATP D->E F cAMP E->F Converts to G Neurotransmitter Release (e.g., Acetylcholine) F->G Stimulates H Increased GI Motility G->H Leads to I Therapeutic Effect (Relief of Constipation) H->I Results in

Caption: Signaling pathway of Prucalopride.

Broader Medicinal Chemistry Potential

While the primary documented use of this compound is in Prucalopride synthesis, the piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of piperidin-4-one have been investigated for a wide range of biological activities, including but not limited to:

  • Anticancer agents

  • Antiviral (including anti-HIV) agents

  • Central nervous system (CNS) active agents

The 1-(3-methoxypropyl) substituent can influence the pharmacokinetic properties of a molecule, such as its solubility, metabolic stability, and ability to cross biological membranes. Therefore, this compound holds potential as a starting material for the development of novel therapeutic agents in various disease areas. However, detailed public-domain data on such applications, including specific derivatives and their biological activities, is currently limited.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, with a well-defined and critical role in the synthesis of the 5-HT4 receptor agonist, Prucalopride. The provided protocols offer a basis for the laboratory-scale synthesis of Prucalopride and its immediate precursor. The inherent versatility of the piperidin-4-one core suggests that this compound could be a valuable starting point for the discovery of new chemical entities with diverse pharmacological profiles. Further research into derivatives of this compound could unlock its potential in other therapeutic areas.

References

Application Notes and Protocols for 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and use of 1-(3-Methoxypropyl)piperidin-4-one (CAS No. 16771-85-0), a key intermediate in pharmaceutical synthesis. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Information

PropertyValueSource
CAS Number 16771-85-0[1]
Molecular Formula C9H17NO2[1]
Molecular Weight 171.24 g/mol [2]
Appearance Pale yellow liquid[1]
Boiling Point 266.209 °C at 760 mmHg[1]
Flash Point 114.799 °C[1]
Density 1.002 g/cm3 [1]
Purity 97%[2]

Hazard Identification and Safety Precautions

Signal Word: Warning[2][3]

Hazard Statements:

  • May cause an allergic skin reaction.[2][3]

  • Causes serious eye irritation.[2][3]

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Contaminated work clothing should not be allowed out of the workplace.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[4]

    • Clothing: A lab coat or chemical-resistant apron must be worn.[3]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3]

PPE_Protocol

Handling and Storage Protocols

Handling
  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a syringe to minimize the risk of splashing.

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area.[3]

  • Container: Keep the container tightly closed to prevent contamination and evaporation.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3]

Handling_Storage_Workflow

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Disposal Considerations

Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

The primary application of this compound is as a key intermediate in the synthesis of Prucalopride. Below is a generalized experimental workflow for its use in a synthetic reaction.

Experimental_Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 1-(3-Methoxypropyl)piperidin-4-one, a key intermediate in the production of various pharmaceuticals. This guide focuses on improving yield and purity by addressing common challenges encountered during its synthesis via the N-alkylation of piperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the N-alkylation of piperidin-4-one or its hydrochloride salt with a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane or 1-chloro-3-methoxypropane) in the presence of a base.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: Common starting materials and reagents include:

  • Amine: Piperidin-4-one or Piperidin-4-one hydrochloride monohydrate.

  • Alkylating Agent: 1-Bromo-3-methoxypropane or 1-Chloro-3-methoxypropane.

  • Base: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA).[1][2]

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2][3]

Q3: What are the critical parameters to control for maximizing the yield?

A3: Key parameters to optimize include reaction temperature, stoichiometry of reactants, choice of base and solvent, and reaction time. Careful control of these variables can minimize side product formation and drive the reaction to completion.

Q4: What are the common side products in this synthesis?

A4: A primary side product is the quaternary ammonium salt, formed by the over-alkylation of the desired tertiary amine product.[4][5] This is more likely to occur if an excess of the alkylating agent is used or if the product is more nucleophilic than the starting amine.[3][5] Another potential impurity can arise from the cyclization of the alkyl halide under basic conditions, leading to the formation of cyclopropyl ketones, although this is less common for the 3-methoxypropyl halide.[6]

Q5: What purification methods are effective for this compound?

A5: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[7] The choice of method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Inappropriate base or solvent. 3. Insufficient reaction temperature or time.1. Verify the quality and purity of piperidin-4-one and the alkylating agent. If using the hydrochloride salt, ensure sufficient base is used to neutralize the acid. 2. Switch to a stronger base (e.g., from Na₂CO₃ to K₂CO₃) or a more polar aprotic solvent (e.g., from MeCN to DMF or DMSO) to improve solubility and reaction rate.[3] 3. Gradually increase the reaction temperature (e.g., from room temperature to 50-70 °C) and monitor the reaction progress by TLC or GC.
Low Yield 1. Incomplete reaction. 2. Formation of side products (e.g., over-alkylation).[3] 3. Product loss during workup and purification.1. Increase reaction time or temperature. Consider using a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents). 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[3] Use a 1:1 or slight excess of the amine to the alkylating agent to minimize the formation of the quaternary ammonium salt.[5] 3. Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to keep the product in the organic phase.
Presence of Unreacted Piperidin-4-one 1. Insufficient amount of alkylating agent. 2. Deactivation of the alkylating agent. 3. Insufficient reaction time or temperature.1. Use a slight excess (e.g., 1.1 equivalents) of the 3-methoxypropyl halide. 2. Ensure the alkylating agent is of high quality and has not degraded. Store it under appropriate conditions. 3. Increase the reaction time and/or temperature and monitor for the disappearance of the starting material.
Formation of a White Precipitate (Quaternary Salt) Over-alkylation of the product.[4]1. Control the stoichiometry carefully; avoid a large excess of the alkylating agent.[5] 2. Add the alkylating agent slowly to the reaction mixture.[3] 3. The quaternary salt is often insoluble and can sometimes be removed by filtration.
Difficult Purification Presence of closely related impurities or unreacted starting materials.1. For vacuum distillation, ensure the vacuum is sufficiently low to prevent product decomposition at high temperatures. 2. For column chromatography, use a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to achieve good separation. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve peak shape for amines.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Amines

Base Solvent Temperature (°C) Typical Yield Range Key Considerations
K₂CO₃Acetonitrile (MeCN)Room Temp. - 80Moderate to HighGood for initial trials, may require heating to go to completion.
K₂CO₃DMFRoom Temp. - 70HighGood solubility for reactants, but DMF can be difficult to remove.
Na₂CO₃Acetonitrile (MeCN)40 - 70ModerateMilder base, may require higher temperatures and longer reaction times.
DIPEAAcetonitrile (MeCN)Room Temp.Moderate to HighOrganic base, can help to avoid strong inorganic bases if substrates are sensitive.[2]
KOHDMSO110High (for similar systems)Strong base and high temperature, may lead to side reactions if not carefully controlled.[8]

Note: Yields are general ranges for N-alkylation of secondary amines and may vary for the specific synthesis of this compound.

Experimental Protocols

Key Experiment: N-Alkylation of Piperidin-4-one Hydrochloride Monohydrate

This protocol is a representative procedure based on common N-alkylation methods. Optimization may be required.

Materials:

  • Piperidin-4-one hydrochloride monohydrate

  • 1-Bromo-3-methoxypropane

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a stirred suspension of piperidin-4-one hydrochloride monohydrate (1.0 equivalent) and potassium carbonate (2.5 - 3.0 equivalents) in anhydrous acetonitrile, add 1-bromo-3-methoxypropane (1.1 - 1.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Gradually heat the mixture to 50-60 °C and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualizations

experimental_workflow start Start reactants Combine Piperidin-4-one HCl, K2CO3, and MeCN start->reactants addition Add 1-Bromo-3-methoxypropane dropwise at RT reactants->addition reaction Heat to 50-60 °C and monitor progress addition->reaction filtration Cool and filter inorganic salts reaction->filtration concentration Concentrate filtrate under vacuum filtration->concentration purification Purify by vacuum distillation or chromatography concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Product Formation low_yield->side_products workup_loss Workup/Purification Loss low_yield->workup_loss sub_incomplete Increase Temp/Time Adjust Stoichiometry incomplete_reaction->sub_incomplete sub_side Slow Addition of Alkyl Halide Control Stoichiometry side_products->sub_side sub_workup Optimize Extraction pH Refine Purification Method workup_loss->sub_workup

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Optimization of 1-(3-Methoxypropyl)piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methoxypropyl)piperidin-4-one. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of piperidin-4-one with a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane or 1-chloro-3-methoxypropane). This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Q2: What form of piperidin-4-one is typically used as the starting material?

A2: Piperidin-4-one is often used as its hydrochloride monohydrate salt.[1] This form is more stable and easier to handle than the free base, which can be hygroscopic and prone to degradation. When using the hydrochloride salt, a sufficient amount of base must be added to neutralize the HCl and deprotonate the piperidine nitrogen for the alkylation to proceed.

Q3: Which base is most effective for the N-alkylation of piperidin-4-one?

A3: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction, particularly in a polar aprotic solvent like acetonitrile.[1] Other bases such as sodium carbonate (Na₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) can also be used. The choice of base may depend on the specific reaction conditions and the reactivity of the alkylating agent.

Q4: What are the recommended solvents for this reaction?

A4: Polar aprotic solvents are generally preferred for the N-alkylation of piperidines. Acetonitrile is a common choice as it effectively dissolves the reactants and facilitates the reaction.[1] Other suitable solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), especially if solubility issues are encountered with other solvents.

Q5: How can I minimize the formation of the N,N-dialkylated byproduct (quaternary ammonium salt)?

A5: The formation of a quaternary ammonium salt is a common side reaction in N-alkylation. To minimize this:

  • Control Stoichiometry: Use a slight excess of the piperidin-4-one relative to the 3-methoxypropyl halide.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Ineffective neutralization of piperidin-4-one HCl salt.Ensure at least two equivalents of base are used when starting with the hydrochloride salt: one to neutralize the HCl and one to facilitate the reaction.
Low reactivity of the alkylating agent (e.g., using 1-chloro-3-methoxypropane).Consider using the more reactive 1-bromo-3-methoxypropane or adding a catalytic amount of sodium or potassium iodide to promote the reaction.
Incomplete reaction.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
Poor solubility of reactants.Switch to a more polar solvent like DMF or DMSO. Ensure all reagents, especially the base, are finely powdered to maximize surface area.
Formation of Multiple Byproducts Over-alkylation leading to a quaternary ammonium salt.Use a slight excess of piperidin-4-one and add the alkylating agent slowly. Consider a lower reaction temperature.
Side reactions related to the ketone functionality.While less common under these conditions, ensure the reaction is performed under an inert atmosphere if base-catalyzed self-condensation of the ketone is suspected.
Impurities in starting materials.Use high-purity piperidin-4-one and 3-methoxypropyl halide. The alkylating agent can degrade over time; ensure its purity before use.
Difficult Product Purification Product is an oil and difficult to crystallize.Purify by column chromatography on silica gel. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is often effective.
Presence of unreacted piperidin-4-one.Unreacted piperidin-4-one can be removed by an acidic wash during the workup. The desired product, being a tertiary amine, will remain in the organic phase.
Presence of the quaternary ammonium salt byproduct.This byproduct is highly polar and will typically remain in the aqueous phase during extraction. If it co-elutes during chromatography, a change in the solvent system polarity may be necessary.

Experimental Protocols

General Procedure for the N-Alkylation of Piperidin-4-one

This protocol describes a general method for the synthesis of this compound from piperidin-4-one hydrochloride monohydrate.

Materials:

  • Piperidin-4-one hydrochloride monohydrate

  • 1-Bromo-3-methoxypropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-one hydrochloride monohydrate (1.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Add anhydrous potassium carbonate (at least 2.2 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromo-3-methoxypropane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Piperidin-4-one

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidin-4-one HCl H₂O1-Bromo-3-methoxypropaneK₂CO₃AcetonitrileReflux12-24Moderate to HighGeneral Procedure
4-Hydroxypiperidine3-Bromopropyl methyl etherK₂CO₃Acetonitrile75-80Not specified96.4[2]

Note: The yield for the general procedure is described as "moderate to high" as specific quantitative data from a single source for the direct synthesis of the ketone was limited. The second entry refers to the synthesis of the corresponding alcohol, which is a closely related reaction.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup cluster_purification Purification A 1. Add Piperidin-4-one HCl H₂O, K₂CO₃, and Acetonitrile to flask B 2. Stir at room temperature A->B 30 min C 3. Add 1-Bromo-3-methoxypropane B->C D 4. Heat to reflux and monitor C->D 12-24 h E 5. Cool and filter D->E F 6. Concentrate filtrate E->F G 7. Dissolve in DCM and wash F->G H 8. Dry and concentrate G->H I 9. Purify by chromatography or distillation H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield cause1 Incomplete Reaction? start->cause1 cause2 Ineffective Base? start->cause2 cause3 Poor Reagent Reactivity? start->cause3 solution1a Increase Temperature cause1->solution1a solution1b Prolong Reaction Time cause1->solution1b solution2 Ensure >2 eq. of K₂CO₃ for HCl salt cause2->solution2 solution3a Use 1-Bromo-3-methoxypropane cause3->solution3a solution3b Add catalytic NaI or KI cause3->solution3b

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-methoxypropyl)piperidin-4-one.

Troubleshooting Guides

Issue 1: Low Yield of this compound during Synthesis

Question: I am synthesizing this compound via N-alkylation of piperidin-4-one with 3-methoxypropyl bromide, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the N-alkylation of piperidin-4-one are often attributed to incomplete reaction or the formation of side products. Here are the common causes and troubleshooting strategies:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction is sluggish, a moderate increase in temperature may be beneficial.

    • Inefficient Stirring: Proper mixing is crucial for heterogeneous reactions (e.g., with a solid base). Ensure vigorous stirring to maximize the contact between reactants.

    • Poor Quality of Reagents: Use high-purity piperidin-4-one and 3-methoxypropyl bromide. The presence of impurities can interfere with the reaction.

  • Side Product Formation:

    • Over-alkylation (Formation of Quaternary Ammonium Salt): The most common side reaction is the further alkylation of the desired product to form a quaternary ammonium salt.[2] This is particularly prevalent when using an excess of the alkylating agent or highly reactive alkyl halides.

      • Mitigation Strategy: Use a stoichiometric amount or a slight excess of piperidin-4-one relative to 3-methoxypropyl bromide. The slow, controlled addition of the alkylating agent can also help minimize the formation of the quaternary salt.[3]

    • Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak may result in an incomplete reaction. Potassium carbonate (K₂CO₃) is a commonly used base for this type of alkylation.

Summary of Optimization Parameters:

ParameterRecommendationRationale
Reactant Stoichiometry Use a 1:1 to 1.1:1 molar ratio of piperidin-4-one to 3-methoxypropyl bromide.Minimizes over-alkylation.
Base Potassium carbonate (K₂CO₃) or a similar inorganic base.Provides sufficient basicity without promoting significant side reactions.
Solvent Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF).Solubilizes the reactants and facilitates the reaction.
Temperature Room temperature to a moderate increase (e.g., 40-60 °C).Balances reaction rate with the potential for side product formation.
Monitoring TLC or LC-MS.To determine the optimal reaction time and ensure completion.[1][4]
Issue 2: Presence of an Unknown Impurity in the Final Product

Question: After purification of my synthesized this compound, I observe an unknown impurity by LC-MS with a higher molecular weight. What could this impurity be?

Answer:

The most likely high-molecular-weight impurity is the 1,1-di(3-methoxypropyl)piperidin-4-one quaternary ammonium salt . This byproduct is formed through the over-alkylation of the target molecule.

Identification and Characterization:

  • Mass Spectrometry (MS): The quaternary ammonium salt will have a molecular weight corresponding to the addition of a second 3-methoxypropyl group to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum of the quaternary salt will show characteristic shifts for the protons on the second 3-methoxypropyl group. The signals for the protons adjacent to the positively charged nitrogen will be significantly downfield compared to the parent compound.[5][6]

Troubleshooting Workflow for Impurity Identification:

start Unknown Impurity Detected lcms Analyze by LC-MS start->lcms mw Determine Molecular Weight lcms->mw compare Compare MW with Expected Side Products mw->compare quat_salt MW matches Quaternary Ammonium Salt? compare->quat_salt nmr Analyze by NMR quat_salt->nmr Yes other Other Byproduct? quat_salt->other No structure Confirm Structure nmr->structure end Impurity Identified structure->end re_evaluate Re-evaluate Reaction Scheme other->re_evaluate Yes other->end No re_evaluate->lcms main This compound acid Acidic Degradation (e.g., strong acid, heat) main->acid oxid Oxidative Degradation (e.g., H₂O₂) main->oxid acid_prod Side-chain Cleavage Products acid->acid_prod oxid_prod N-oxide oxid->oxid_prod start Start reactants Mix Piperidin-4-one HCl, K₂CO₃ in ACN start->reactants add_bromide Add 3-Methoxypropyl Bromide reactants->add_bromide react Stir at Room Temperature (Monitor by TLC/LC-MS) add_bromide->react workup Filter and Concentrate react->workup extract DCM/Water Extraction workup->extract purify Purify by Distillation or Chromatography extract->purify end End purify->end start This compound acid Acidic Stress start->acid base Alkaline Stress start->base oxid Oxidative Stress start->oxid thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis

References

Technical Support Center: 1-(3-Methoxypropyl)piperidin-4-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(3-Methoxypropyl)piperidin-4-one.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Guide 1: Vacuum Distillation Troubleshooting

Vacuum distillation is a common method for purifying this compound, especially for removing non-volatile impurities.

Problem Possible Cause(s) Troubleshooting Steps
Bumping or Unstable Boiling - Uneven heating.- Insufficient agitation.- Vacuum fluctuations.- Use a stirring hot plate with a magnetic stir bar for consistent heating and agitation.- Ensure a stable vacuum source and check all connections for leaks.- Use a Vigreux column to prevent bumping of the liquid into the condenser.
Product Not Distilling - Vacuum not low enough.- Temperature too low.- Ensure your vacuum pump is capable of reaching the required low pressure.- Gradually and carefully increase the temperature of the heating mantle.- Verify the accuracy of the thermometer.
Low Purity of Distilled Product - Inefficient fractionation.- Distillation rate too fast.- Contamination from glassware.- Pack the distillation column with Raschig rings or use a Vigreux column to improve separation efficiency.- Slow down the distillation rate by reducing the heating temperature.- Ensure all glassware is thoroughly cleaned and dried before use.
Product Decomposition - Excessive heating temperature.- Prolonged heating.- Use the lowest possible temperature that allows for a steady distillation.- Minimize the time the compound is exposed to high temperatures.
Guide 2: Recrystallization Troubleshooting

Recrystallization is an effective technique for purifying solid this compound or its solid derivatives from soluble impurities.

Problem Possible Cause(s) Troubleshooting Steps
Product Does Not Dissolve - Incorrect solvent choice.- Insufficient solvent volume.- Select a solvent in which the compound is soluble when hot but insoluble when cold. Ethanol or ethanol/heptane mixtures are good starting points for piperidone derivatives.[1] - Gradually add more hot solvent until the product dissolves completely.
Oiling Out (Product separates as a liquid) - Solution is supersaturated.- Cooling rate is too fast.- Melting point of the product is below the boiling point of the solvent.- Add more hot solvent to the oiled-out product to fully dissolve it, then allow it to cool slowly.- Try a lower-boiling point solvent.- Induce crystallization by scratching the inside of the flask with a glass rod.
No Crystal Formation Upon Cooling - Solution is not saturated.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration of the product.- Add a seed crystal of the pure compound to induce crystallization.- Cool the solution in an ice bath to promote crystal formation.
Low Recovery of Pure Product - Too much solvent used for dissolution.- Crystals washed with a solvent in which they are soluble.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in synthetically prepared this compound?

Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Piperidin-4-one hydrochloride monohydrate and 1-bromo-3-methoxypropane.

  • By-products of N-alkylation: Potentially dialkylated products or products from side reactions of the reagents.

  • Degradation Products: The piperidone ring can be susceptible to degradation under harsh reaction or purification conditions.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

To ensure the high purity required for its use as a pharmaceutical intermediate, the following analytical methods are recommended:[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities. A similar compound, 1-(3-methoxypropyl)-4-piperidinamine, has been shown to be effectively analyzed by GC to determine purity.[3]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify impurities if they are present in sufficient quantities.

Q3: What is a suitable solvent for the recrystallization of piperidin-4-one derivatives?

Ethanol is a commonly used and effective solvent for the recrystallization of various piperidin-4-one derivatives.[4] For compounds that are highly soluble in ethanol even at low temperatures, a mixed solvent system, such as ethanol/heptane, can be employed to achieve optimal crystal formation.[1]

Q4: How can I remove colored impurities from my this compound sample?

Colored impurities can often be removed by treating the solution of the crude product with activated charcoal before filtration and recrystallization. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step.

Experimental Protocols

Protocol 1: General Vacuum Distillation Procedure
  • Place the crude this compound in a round-bottom flask with a magnetic stir bar.

  • Assemble the distillation apparatus, including a Vigreux column, condenser, and receiving flask. Ensure all joints are properly sealed.

  • Connect the apparatus to a vacuum pump with a cold trap.

  • Begin stirring and gradually apply vacuum to the desired pressure.

  • Slowly heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point and refractive index of the pure product.

  • Once the desired fraction is collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: General Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude Product purification_method Select Purification Method start->purification_method distillation Vacuum Distillation purification_method->distillation Liquid Product recrystallization Recrystallization purification_method->recrystallization Solid Product dist_issue Distillation Issue? distillation->dist_issue recryst_issue Recrystallization Issue? recrystallization->recryst_issue check_vacuum Check Vacuum & Temperature dist_issue->check_vacuum Yes purity_analysis Analyze Purity (GC/HPLC) dist_issue->purity_analysis No check_solvent Check Solvent & Cooling Rate recryst_issue->check_solvent Yes recryst_issue->purity_analysis No troubleshoot_dist Consult Distillation Guide check_vacuum->troubleshoot_dist troubleshoot_recryst Consult Recrystallization Guide check_solvent->troubleshoot_recryst pure_product Pure Product purity_analysis->pure_product troubleshoot_dist->distillation troubleshoot_recryst->recrystallization

References

1-(3-Methoxypropyl)piperidin-4-one stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Methoxypropyl)piperidin-4-one. The information is designed to help anticipate and address potential stability issues during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability concerns for this compound?

A1: Based on its chemical structure, which includes a piperidin-4-one core, a tertiary amine, and a methoxypropyl side chain, potential stability concerns include susceptibility to oxidation, hydrolysis, and photodecomposition. While specific degradation pathways for this compound are not extensively documented in publicly available literature, understanding the reactivity of these functional groups is key to preventing unwanted degradation.

Q2: How should I properly store this compound?

A2: To ensure stability, it is recommended to store this compound in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) and an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize oxidative and hydrolytic degradation.

Q3: I am observing unexpected peaks in my analysis (HPLC, GC-MS) after storing a solution of this compound. What could be the cause?

A3: The appearance of new peaks likely indicates degradation of the compound. Potential causes include:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide.

  • Hydrolysis: Although less likely under neutral conditions, the ether linkage in the methoxypropyl side chain could be susceptible to cleavage under strong acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can induce degradation, leading to various byproducts.

It is recommended to perform forced degradation studies (see Experimental Protocols) to identify potential degradants and establish appropriate handling and storage conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Purity Over Time Oxidative degradation of the tertiary amine.Store the compound under an inert atmosphere (nitrogen or argon). Avoid prolonged exposure to air.
Discoloration of the Compound (e.g., yellowing) Formation of colored degradation products, potentially from oxidation or photodecomposition.Protect the compound from light by using amber vials or storing it in the dark.
Inconsistent Results in Assays Degradation of the compound in the assay medium.Evaluate the pH and composition of your assay buffer. Avoid strongly acidic or basic conditions. Prepare solutions fresh before use.
Formation of an Unknown Impurity with a Higher Molecular Weight Potential formation of an N-oxide due to oxidation.Confirm the identity of the impurity using mass spectrometry. If confirmed as the N-oxide, implement stricter anaerobic handling procedures.

Hypothetical Degradation Pathways

While specific experimental data for this compound is limited, below are diagrams illustrating potential degradation pathways based on the functional groups present in the molecule.

Oxidative Degradation Pathway This compound This compound N-Oxide Derivative N-Oxide Derivative This compound->N-Oxide Derivative Oxidizing Agent (e.g., H₂O₂, air)

Caption: Potential Oxidative Degradation of this compound.

Hydrolytic Degradation Pathway This compound This compound Piperidin-4-one Piperidin-4-one This compound->Piperidin-4-one Strong Acid/Base 3-Methoxypropan-1-ol 3-Methoxypropan-1-ol This compound->3-Methoxypropan-1-ol Strong Acid/Base

Caption: Hypothetical Hydrolytic Cleavage under Harsh Conditions.

Summary of Potential Degradation Products

Since no quantitative data on the degradation of this compound was found, the following table is provided as a template for researchers to populate with their own findings from forced degradation studies.

Degradation Condition Potential Degradation Product Analytical Method for Detection Observed % Degradation (User Data)
Oxidative (e.g., H₂O₂) This compound N-oxideLC-MS, NMR
Acidic Hydrolysis (e.g., HCl) Piperidin-4-one, 3-Methoxypropan-1-olGC-MS, LC-MS
Basic Hydrolysis (e.g., NaOH) Piperidin-4-one, 3-Methoxypropan-1-olGC-MS, LC-MS
Photolytic (e.g., UV exposure) Various photoproductsHPLC-UV, LC-MS
Thermal (e.g., elevated temperature) Various thermal degradantsHPLC, GC-MS

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To generate potential degradation products of this compound and develop stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC with UV/Vis and Mass Spectrometry (MS) detectors

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC-MS.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC-MS.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze by HPLC-MS.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2]

    • A control sample should be wrapped in aluminum foil to protect it from light.[3]

    • Analyze both the exposed and control samples by HPLC-MS.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.

    • Dissolve the sample in a suitable solvent and analyze by HPLC-MS.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and characterize any new peaks using mass spectrometry and other appropriate spectroscopic techniques.

  • Calculate the percentage of degradation.

This protocol provides a framework for investigating the stability of this compound. Researchers should adapt the conditions (e.g., acid/base concentration, temperature, time) based on the observed stability of the compound.

References

troubleshooting common issues in 1-(3-Methoxypropyl)piperidin-4-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-methoxypropyl)piperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids. For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation. The container should be tightly sealed to prevent moisture absorption and contamination.

Q2: What are the primary applications of this compound?

A2: This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its most notable application is as a precursor in the manufacturing of Prucalopride, a selective 5-HT4 receptor agonist used to treat chronic constipation.[1]

Q3: What are the main safety precautions to consider when handling this compound?

A3: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Troubleshooting Common Issues in Reductive Amination

Reductive amination is a primary reaction for this compound to produce the corresponding amine, a crucial step in the synthesis of Prucalopride. Below are common issues and their solutions.

Problem 1: Low to no yield of the desired amine product.

Possible Cause Troubleshooting Steps
Incomplete imine formation - pH Adjustment: Ensure the reaction medium is weakly acidic (pH 4-5) to facilitate imine formation. This can be achieved by adding a catalytic amount of acetic acid. - Water Removal: The formation of an imine from a ketone and an amine is a condensation reaction that produces water. This equilibrium can be shifted towards the product by removing water. Consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
Ineffective reducing agent - Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often preferred for reductive aminations as it does not readily reduce the ketone starting material. Sodium cyanoborohydride (NaBH₃CN) is another effective option. Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the ketone. - Reagent Quality: Ensure the reducing agent has not degraded due to improper storage.
Suboptimal Reaction Temperature - Temperature Control: Most reductive aminations with NaBH(OAc)₃ are carried out at room temperature. Higher temperatures may lead to side reactions or decomposition.
Incorrect Stoichiometry - Reagent Ratios: Use a slight excess (1.1-1.5 equivalents) of the amine and the reducing agent to ensure complete conversion of the ketone.

Problem 2: Formation of the corresponding alcohol as a major byproduct.

Possible Cause Troubleshooting Steps
Use of a non-selective reducing agent - Switch to a Milder Reducing Agent: If using sodium borohydride (NaBH₄), it can directly reduce the ketone. Switch to a milder agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion over the ketone.
One-pot procedure issues - Two-Step Procedure: If the one-pot method consistently yields the alcohol byproduct, consider a two-step approach. First, form the imine by reacting this compound with the amine in the presence of a dehydrating agent. Monitor the reaction for complete imine formation (e.g., by TLC or NMR). Once the imine is formed, add the reducing agent in a separate step.

Problem 3: Presence of unreacted starting materials in the final product mixture.

Possible Cause Troubleshooting Steps
Insufficient reaction time - Monitor Reaction Progress: Use an appropriate analytical technique (TLC, LC-MS, or GC-MS) to monitor the reaction until completion. Reductive aminations can take several hours to overnight to go to completion.
Poor quality of reagents - Verify Reagent Purity: Ensure the purity of the starting ketone, amine, and the reducing agent. Impurities can inhibit the reaction.

Reductive Amination Troubleshooting Workflow

G Troubleshooting Reductive Amination start Low or No Product check_imine Check Imine Formation (TLC, NMR) start->check_imine check_reducing_agent Check Reducing Agent Activity start->check_reducing_agent check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions optimize_conditions Optimize Conditions (Add acid catalyst, drying agent) check_imine->optimize_conditions verify_reagent_quality Verify Reagent Quality check_reducing_agent->verify_reagent_quality increase_time Increase Reaction Time check_conditions->increase_time alcohol_side_product Alcohol Side Product Observed change_reductant Use Milder Reducing Agent (e.g., NaBH(OAc)3) alcohol_side_product->change_reductant two_step Perform Two-Step Reaction alcohol_side_product->two_step success Successful Reaction change_reductant->success two_step->success optimize_conditions->success verify_reagent_quality->success increase_time->success

Caption: A flowchart for troubleshooting common issues in reductive amination reactions.

Troubleshooting Issues in Enolate Chemistry

While less common for this specific substrate's primary applications, reactions involving the enolate of this compound can be performed. Here are potential issues:

Problem 1: Formation of aldol condensation products.

Possible Cause Troubleshooting Steps
Use of protic solvents or insufficiently strong base - Choice of Base and Solvent: To favor the desired enolate reaction over self-condensation, use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in an aprotic solvent like THF at low temperatures (e.g., -78 °C). This ensures rapid and complete deprotonation, minimizing the concentration of the ketone available for self-condensation.
Slow addition of electrophile - Rapid Trapping of Enolate: Add the electrophile to the pre-formed enolate solution at low temperature to ensure the enolate reacts with the electrophile before it can react with any remaining ketone.

Problem 2: O-alkylation instead of C-alkylation.

Possible Cause Troubleshooting Steps
Reaction conditions favoring O-alkylation - Solvent and Counter-ion: C-alkylation is generally favored in less polar, aprotic solvents (like THF or dioxane) with lithium counter-ions. Polar aprotic solvents (like DMSO or DMF) and potassium counter-ions can favor O-alkylation.
Nature of the electrophile - Hard vs. Soft Electrophiles: "Hard" electrophiles (e.g., silyl halides) tend to react at the oxygen atom (O-alkylation), while "soft" electrophiles (e.g., alkyl halides) are more likely to react at the carbon atom (C-alkylation).

Enolate Reaction Troubleshooting Workflow

G Troubleshooting Enolate Reactions start Undesired Product aldol_product Aldol Product Formation start->aldol_product o_alkylation O-Alkylation Observed start->o_alkylation use_strong_base Use Strong, Non-nucleophilic Base (LDA, LHMDS at -78°C) aldol_product->use_strong_base aprotic_solvent Use Aprotic Solvent (THF) aldol_product->aprotic_solvent fast_addition Fast Addition of Electrophile aldol_product->fast_addition solvent_choice Modify Solvent/Counter-ion (THF, Li+ for C-alkylation) o_alkylation->solvent_choice electrophile_choice Consider Electrophile Hardness o_alkylation->electrophile_choice success Desired Product use_strong_base->success aprotic_solvent->success fast_addition->success solvent_choice->success electrophile_choice->success

Caption: A flowchart for troubleshooting common issues in enolate reactions.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Selectivity Advantages Disadvantages
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)High (selective for iminium ions over ketones/aldehydes)Mild reaction conditions; good for one-pot procedures.Moisture sensitive.
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)High (selective for iminium ions over ketones/aldehydes)Tolerant to a wider range of functional groups.Toxic cyanide byproduct.
Sodium borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Low (can reduce ketones/aldehydes)Inexpensive and readily available.Can lead to alcohol byproduct formation.
Catalytic Hydrogenation (e.g., H₂/Pd-C)Methanol (MeOH), Ethanol (EtOH)High"Green" reaction with water as the only byproduct.Requires specialized high-pressure equipment.

Table 2: Typical Reaction Conditions for the Synthesis of 1-(3-Methoxypropyl)piperidin-4-amine

Reaction Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%)
Reductive AminationThis compoundAmmonia, H₂/Pd-CMethanolN/A (High Pressure)N/AHigh
Hofmann Degradation4-Formamide-1-(3-methoxypropyl)piperidineDibromohydantoin, KOHWater/Acetonitrile5 to 251383

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Methoxypropyl)piperidin-4-amine via Reductive Amination (One-Pot Procedure)

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added the primary or secondary amine (1.1 equivalents) and glacial acetic acid (1.1 equivalents).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

Protocol 2: Synthesis of this compound Enolate and Subsequent Alkylation

  • Reaction Setup: A solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Base Formation: n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation: A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • Alkylation: The desired alkylating agent (e.g., methyl iodide, 1.1 equivalents) is added dropwise to the enolate solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

References

Technical Support Center: 1-(3-Methoxypropyl)piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Methoxypropyl)piperidin-4-one, a key intermediate in pharmaceutical development. This resource is intended for researchers, scientists, and drug development professionals to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-alkylation of piperidin-4-one with a 3-methoxypropyl halide, typically 1-bromo-3-methoxypropane. This reaction is usually carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Q2: My N-alkylation reaction is slow or incomplete. What are the potential causes and solutions?

A2: Several factors can lead to a sluggish or incomplete reaction.[1] These include:

  • Insufficient Basicity: The acid generated during the reaction can protonate the starting piperidin-4-one, rendering it non-nucleophilic.[1]

    • Solution: Employ a suitable non-nucleophilic base such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) to scavenge the acid.[1]

  • Poor Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group.

    • Solution: If using 1-chloro-3-methoxypropane, consider switching to the more reactive 1-bromo-3-methoxypropane or 1-iodo-3-methoxypropane to accelerate the reaction.[1]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in the reaction rate.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective for this type of Sₙ2 reaction.[2]

Q3: I am observing a significant amount of a byproduct that I suspect is a quaternary ammonium salt. How can this be avoided?

A3: The formation of a quaternary ammonium salt is a common side reaction due to the over-alkylation of the desired product.[3]

  • Solution: To minimize this, you can slowly add the alkylating agent to the reaction mixture to maintain a relative excess of piperidin-4-one.[4] Additionally, using a stoichiometric amount or only a slight excess of the alkylating agent is recommended. Lowering the reaction temperature may also help control the rate of the second alkylation.

Q4: How can I improve the yield and purity of my product?

A4: Optimizing reaction parameters is key to improving yield and purity. A Design of Experiments (DoE) approach can systematically screen for the most influential factors. Key parameters to investigate include the choice of base, solvent, reaction temperature, and stoichiometry of reactants.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Verify the quality of starting materials. - Increase reaction time or temperature. - Switch to a more reactive alkylating agent (e.g., from chloride to bromide or iodide).[1] - Ensure a suitable base and solvent are being used.
Side product formation (e.g., quaternary salt).- Use a controlled stoichiometry of the alkylating agent. - Slowly add the alkylating agent to the reaction mixture.[4] - Consider lowering the reaction temperature.
Difficulties in product isolation.- Optimize the work-up procedure to minimize product loss. - Select an appropriate purification method (e.g., column chromatography, distillation).
Multiple Spots on TLC Presence of starting material, desired product, and byproducts.- If the starting material is present, the reaction is incomplete (see "Low Yield"). - For byproduct spots, consider the possibility of over-alkylation or other side reactions.[5]
Reaction Not Starting Inactive reagents or incorrect reaction conditions.- Confirm the identity and purity of starting materials. - Ensure the reaction is being conducted under the correct atmosphere (e.g., inert if necessary). - Verify the correct temperature and stirring rate.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is as follows:

Materials:

  • Piperidin-4-one hydrochloride

  • 1-Bromo-3-methoxypropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add 1-bromo-3-methoxypropane (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Reaction Parameter Screening (DoE)

A Design of Experiments (DoE) approach is highly recommended to systematically optimize the reaction conditions for the synthesis of this compound. The following table outlines the key parameters and their suggested ranges for screening.

Factor Parameter Level 1 Level 2 Level 3 Response
ABase Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)N,N-Diisopropylethylamine (DIPEA)Yield (%)
BSolvent Acetonitrile (ACN)Dimethylformamide (DMF)Tetrahydrofuran (THF)Purity (%)
CTemperature (°C) 6080100Impurity Profile
DEquivalents of Alkylating Agent 1.051.21.5

Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Piperidinone Piperidin-4-one Reaction N-Alkylation Piperidinone->Reaction AlkylHalide 1-Bromo-3-methoxypropane AlkylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., ACN) Solvent->Reaction Temperature Heat Temperature->Reaction Workup Work-up (Filtration, Extraction, Drying) Reaction->Workup Reaction Monitoring (TLC) Purification Purification (Column Chromatography) Workup->Purification Crude Product FinalProduct This compound Purification->FinalProduct Pure Product

Caption: Experimental workflow for the synthesis of this compound.

DoE_Factors cluster_inputs Input Factors (DoE) cluster_outputs Output Responses Base Base Type & Amount Optimization Optimization Base->Optimization Solvent Solvent Solvent->Optimization Temp Temperature Temp->Optimization Stoich Stoichiometry Stoich->Optimization Yield Reaction Yield Purity Product Purity Impurities Impurity Profile Optimization->Yield Optimization->Purity Optimization->Impurities

Caption: Logical relationship of factors and responses in a DoE study.

References

Technical Support Center: Synthesis of 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the synthesis of 1-(3-Methoxypropyl)piperidin-4-one, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), including Prucalopride.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

The most prevalent and straightforward method is the direct N-alkylation of piperidin-4-one, typically used as its hydrochloride monohydrate salt. This reaction involves treating piperidin-4-one with a 3-methoxypropyl halide (e.g., 3-methoxypropyl bromide) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[2]

Q2: Which catalysts are relevant for the synthesis of this compound and its derivatives?

Catalyst selection depends on the chosen synthetic route:

  • For Reductive Amination Routes: If synthesizing from piperidin-4-one and 3-methoxypropanal, reducing agents are required. For subsequent transformations of the ketone, such as converting it to an amine, catalytic hydrogenation is common. Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are effective for such reductions, often under hydrogen pressure.[2][3]

  • For Protection/Deprotection Strategies: When starting with a molecule like 4-aminopiperidine to synthesize derivatives, a catalyst may be needed to protect the primary amine. Lewis acids such as Boron trifluoride etherate (BF₃-Et₂O) or protic acids like p-Toluenesulfonic acid (TsOH) can catalyze the formation of an imine protecting group.[2]

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the base (e.g., potassium carbonate) is anhydrous and used in sufficient molar excess to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

  • Side Reactions: Over-alkylation or other side reactions can occur. Precise temperature control is crucial to minimize the formation of byproducts.[3]

  • Purification Losses: The product is a liquid that is typically purified by vacuum distillation. Significant material can be lost during this step if not optimized. Ensure the vacuum is stable and the distillation column is efficient.

  • Reagent Quality: The purity of the starting materials, particularly the 3-methoxypropyl halide, is critical. Impurities can lead to competing reactions.

Q4: Can this compound be synthesized without high-pressure hydrogenation equipment?

Yes. The direct N-alkylation of piperidin-4-one does not require high-pressure hydrogenation. Alternative routes that avoid high-pressure steps are often preferred for their broader applicability and reduced equipment dependency.[2] For instance, if a reduction is needed, it can often be achieved using chemical reducing agents (e.g., sodium borohydride) under standard laboratory conditions, depending on the specific functional group being reduced.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation 1. Inactive Base: The base (e.g., K₂CO₃) may be hydrated or of poor quality. 2. Poor Reagent Quality: The alkylating agent (3-methoxypropyl bromide) may have degraded.1. Action: Use freshly dried, powdered potassium carbonate. Consider a stronger base like sodium hydride if the reaction is sluggish (use with appropriate safety precautions). 2. Action: Check the purity of the alkylating agent by GC or NMR. Purify by distillation if necessary.
Formation of Multiple Byproducts 1. Reaction Temperature Too High: Elevated temperatures can lead to side reactions.[3] 2. Presence of Water: Water can cause hydrolysis of reagents or promote undesired reactions.1. Action: Implement strict temperature control, potentially running the reaction at a lower temperature for a longer duration. 2. Action: Use anhydrous solvents and ensure all reagents are dry before addition.
Difficult Product Isolation / Emulsion during Workup 1. Product's Amphiphilic Nature: The product has both polar (amine, ketone) and non-polar (propyl chain) characteristics. 2. Incorrect pH: The pH of the aqueous layer may not be optimal for extraction.1. Action: After quenching the reaction, add brine (saturated NaCl solution) to the aqueous layer to break emulsions and reduce the solubility of the organic product. 2. Action: Ensure the aqueous phase is sufficiently basic (pH > 10) during extraction to keep the product in its free base form, maximizing its solubility in organic solvents like dichloromethane or ethyl acetate.

Catalyst and Method Performance Data

The following table summarizes quantitative data for key steps involved in the synthesis of 1-(3-Methoxypropyl)piperidin-4-amine, a closely related derivative, providing insight into achievable yields and purity.

Synthetic Step / Method Catalyst / Key Reagents Yield (%) Purity (%) Notes
Hofmann Degradation1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione; Potassium hydroxide83%98.6% (GC)A multi-step process to obtain the amine from a formamide precursor.[4]
Amide DeprotectionHCl-Methanol96.4%99.7%Final deprotection step to yield the amine.[4][5]
Primary Amine ProtectionBF₃-Et₂O in Toluene~78%Not ReportedProtection of 4-aminopiperidine with benzophenone.[2]
Reductive Amination (General)Palladium on Carbon (Pd/C), H₂Not ReportedNot ReportedRequires high-pressure equipment; often qualitative conversion.[2]

Experimental Protocols

Protocol 1: N-Alkylation of Piperidin-4-one Hydrochloride

This protocol is a representative procedure for the direct synthesis of the target compound.

  • Reactor Setup: Charge a clean, dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with piperidin-4-one hydrochloride monohydrate (1 equivalent), anhydrous potassium carbonate (2.5-3.0 equivalents), and acetonitrile (5-10 volumes).

  • Reagent Addition: Begin stirring the slurry and add 3-methoxypropyl bromide (1.0-1.1 equivalents) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 8-12 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Redissolve the resulting residue in dichloromethane and wash with water to remove any remaining salts. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

Protocol 2: Reductive Amination via an Oxime Intermediate

This protocol outlines a two-step process to create the corresponding amine from the target ketone, illustrating a common catalytic step.

  • Oxime Formation: Dissolve 1-(3-methoxypropyl)-4-piperidone (1 equivalent) in a mixture of acetic acid and water. Add hydroxylamine hydrochloride (1.1 equivalents) and heat the mixture to reflux for 2-4 hours. Monitor by TLC for the disappearance of the ketone. Cool the reaction and neutralize with a base (e.g., NaOH solution) to precipitate the oxime. Filter and dry the solid.[3]

  • Catalytic Hydrogenation: Charge a high-pressure autoclave with the oxime, a suitable solvent (e.g., methanol or ethanol), and a catalyst (e.g., 5% Pd/C or Raney Nickel).[3]

  • Reduction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi, but consult specific literature for optimization). Heat and stir the reaction (e.g., 40-60°C) until hydrogen uptake ceases.

  • Isolation: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 1-(3-methoxypropyl)piperidin-4-amine.

Logical Workflow for Synthesis Route Selection

The following diagram illustrates the decision-making process for selecting a synthetic route and catalyst based on available starting materials and equipment.

G start Synthesis Goal: This compound or its derivatives sm Available Starting Material? start->sm p4one Piperidin-4-one sm->p4one Ketone amine 4-Aminopiperidine sm->amine Amine n_alkylation Direct N-Alkylation (Base: K2CO3) p4one->n_alkylation protection Step 1: Protect Primary Amine (Catalyst: BF3-Et2O) amine->protection end_ketone Product: This compound n_alkylation->end_ketone alkylation_amine Step 2: N-Alkylation protection->alkylation_amine deprotection Step 3: Deprotection (Acid) alkylation_amine->deprotection end_amine Product: 1-(3-Methoxypropyl)piperidin-4-amine deprotection->end_amine equipment High-Pressure Hydrogenator Available? pd_c Option: Catalytic Hydrogenation (Catalyst: Pd/C, H2) for subsequent reductions equipment->pd_c Yes chem_red Option: Chemical Reduction (e.g., NaBH4) for subsequent reductions equipment->chem_red No end_ketone->equipment

References

Technical Support Center: Synthesis of 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1-(3-Methoxypropyl)piperidin-4-one, a key intermediate in the pharmaceutical industry, notably in the production of Prucalopride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solvent effects to assist in optimizing this chemical transformation.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of piperidin-4-one with 1-bromo-3-methoxypropane.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Alkylating Agent: 1-bromo-3-methoxypropane may have degraded.1. Verify Reagent Quality: Use a fresh bottle or purify the existing stock. Confirm identity and purity via NMR or GC-MS.
2. Insufficient Reaction Temperature: The reaction may be too slow at ambient temperature.2. Increase Temperature: Gently heat the reaction mixture. Start with 40-50 °C and monitor the progress by TLC or LC-MS.
3. Poor Solubility of Reactants: Piperidin-4-one hydrochloride, if used, has limited solubility in some organic solvents.3. Solvent Selection: Use a solvent that dissolves all reactants. Polar aprotic solvents like DMF or DMSO can be effective.
4. Inadequate Base: An insufficient amount or strength of the base can hinder the reaction.4. Base Optimization: Use at least one equivalent of a non-nucleophilic base like K₂CO₃ or triethylamine to neutralize the HBr formed.
Formation of Side Products (e.g., Quaternary Ammonium Salt) 1. Over-alkylation: The product, this compound, can react with another molecule of the alkylating agent.1. Control Stoichiometry: Use a slight excess of piperidin-4-one relative to the alkylating agent.
2. Slow Addition: Add the 1-bromo-3-methoxypropane slowly to the reaction mixture to maintain its low concentration.
3. Lower Reaction Temperature: Reducing the temperature can sometimes decrease the rate of the second alkylation.
Difficult Product Isolation/Purification 1. Emulsion during Workup: The presence of salts and the nature of the product can lead to the formation of emulsions.1. Brine Wash: Wash the organic layer with a saturated NaCl solution to break up emulsions.
2. Co-elution of Impurities: Starting materials or side products may have similar polarities to the desired product.2. Optimize Chromatography: Use a different solvent system for column chromatography or consider alternative purification methods like distillation under reduced pressure.
3. Product is Water-Soluble: The product may have some solubility in the aqueous phase, leading to lower isolated yields.3. Back-Extraction: Extract the aqueous layer multiple times with the organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-alkylation of piperidin-4-one with an alkylating agent such as 1-bromo-3-methoxypropane. This reaction is typically carried out in the presence of a base to neutralize the acid generated.

Q2: Which solvent is best for this reaction?

A2: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often used for N-alkylation reactions as they can effectively dissolve the reactants and facilitate the reaction. The optimal solvent should be determined experimentally, considering factors like reaction time, yield, and purity.

Q3: Why is a base necessary in this reaction?

A3: The N-alkylation of piperidin-4-one with 1-bromo-3-methoxypropane generates hydrobromic acid (HBr). This acid can protonate the nitrogen atom of the starting material, rendering it non-nucleophilic and halting the reaction. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to neutralize this acid and allow the reaction to proceed to completion.

Q4: Can I use piperidin-4-one hydrochloride directly for this synthesis?

A4: Yes, piperidin-4-one hydrochloride can be used. However, it is a salt and may have

Technical Support Center: 1-(3-Methoxypropyl)piperidin-4-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1-(3-Methoxypropyl)piperidin-4-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes: direct N-alkylation of piperidin-4-one and reductive amination.

Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction.- N-Alkylation: Ensure the use of a suitable base (e.g., K₂CO₃, NaH) to facilitate the reaction. Consider increasing the reaction temperature or time. Monitor reaction progress using TLC or GC. - Reductive Amination: Ensure the chosen reducing agent is appropriate for the reaction conditions. For instance, sodium triacetoxyborohydride (STAB) is often effective in one-pot reactions.
Side reactions consuming starting materials.- N-Alkylation: Over-alkylation can occur. Use a controlled stoichiometry of the alkylating agent (3-methoxypropyl bromide). Adding the alkylating agent slowly can help minimize this. - Reductive Amination: Formation of by-products can be minimized by controlling the reaction pH, which is crucial for imine formation and subsequent reduction.
Poor quality of starting materials.Verify the purity of piperidin-4-one and 3-methoxypropylamine or 3-methoxypropyl bromide using appropriate analytical techniques (e.g., NMR, GC-MS).
High Levels of Impurities Unreacted starting materials.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purify the crude product using column chromatography or distillation.
Formation of over-alkylated by-products.In the N-alkylation route, avoid using a large excess of the alkylating agent. A molar ratio of 1:1 or a slight excess of piperidin-4-one is recommended.
Presence of N,N-di(3-methoxypropyl)piperidin-4-one.This is a common impurity in the N-alkylation route. Its formation can be suppressed by slow addition of the alkylating agent and maintaining a lower reaction temperature.
Impurities from the starting materials carried through.Ensure high purity of piperidin-4-one and the 3-methoxypropyl source.
Difficulty in Product Purification Product co-eluting with impurities during chromatography.- Adjust the solvent system for column chromatography. A gradient elution might be necessary to separate closely related compounds. - Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by recrystallization, followed by conversion back to the free base.
Oily product that is difficult to handle.Attempt to crystallize the product from a suitable solvent system. If it remains an oil, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent synthetic routes are:

  • N-alkylation of piperidin-4-one: This involves the reaction of piperidin-4-one with a 3-methoxypropyl halide (e.g., 3-methoxypropyl bromide) in the presence of a base.

  • Reductive Amination: This is a one-pot reaction involving piperidin-4-one and 3-methoxypropylamine in the presence of a reducing agent.

Q2: What are the critical parameters to control to minimize impurity formation in the N-alkylation route?

A2: To minimize impurities in the N-alkylation route, it is crucial to control the following parameters:

  • Stoichiometry: Use a controlled molar ratio of piperidin-4-one to the 3-methoxypropyl halide to prevent over-alkylation.

  • Rate of Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of side reactions.

  • Temperature: Maintain a moderate reaction temperature, as higher temperatures can promote the formation of by-products.

  • Choice of Base: A non-nucleophilic, sterically hindered base can help prevent unwanted side reactions.

Q3: How can I detect and quantify impurities in my product?

A3: Several analytical techniques can be employed for impurity profiling:

  • Gas Chromatography (GC): Useful for separating and quantifying volatile impurities. A GC purity of over 98% is often achievable.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for both qualitative and quantitative analysis of a wide range of impurities.

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to identify the structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any impurities present.

Q4: What is a common impurity I should look for and how can I minimize it?

A4: A common impurity, particularly in the N-alkylation synthesis, is the dialkylated by-product, where a second 3-methoxypropyl group attaches to the nitrogen of the desired product. To minimize this, use a stoichiometric amount or a slight excess of piperidin-4-one relative to the 3-methoxypropyl halide and ensure slow addition of the alkylating agent.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Alkylating agents can be harmful, so avoid inhalation and skin contact.

  • Bases like sodium hydride (NaH) are flammable and react violently with water. Handle with extreme care under an inert atmosphere.

Experimental Protocols

Protocol 1: N-Alkylation of Piperidin-4-one

This protocol describes a general procedure for the synthesis of this compound via N-alkylation.

Materials:

  • Piperidin-4-one hydrochloride

  • 3-Methoxypropyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Slowly add 3-methoxypropyl bromide (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol outlines a one-pot synthesis of this compound via reductive amination.

Materials:

  • Piperidin-4-one

  • 3-Methoxypropylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidin-4-one (1.0 eq) in 1,2-dichloroethane, add 3-methoxypropylamine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in 1,2-dichloroethane.

  • Slowly add the STAB slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following table provides hypothetical data illustrating the impact of key reaction parameters on the purity of this compound synthesized via the N-alkylation route.

Experiment ID Piperidin-4-one : 3-Methoxypropyl Bromide (Molar Ratio) Reaction Temperature (°C) Addition Time of Alkylating Agent (min) Purity by GC (%) Major Impurity (%)
11 : 1.05601092.54.1 (Over-alkylated product)
21 : 1.05606096.81.5 (Over-alkylated product)
31 : 1.2606089.18.2 (Over-alkylated product)
41.1 : 1606098.50.8 (Unreacted Piperidin-4-one)
51 : 1.05806094.23.5 (Over-alkylated product)

Visualizations

Synthesis_Pathway cluster_alkylation N-Alkylation Route cluster_reductive_amination Reductive Amination Route Piperidin-4-one Piperidin-4-one Product_A This compound Piperidin-4-one->Product_A 3-Methoxypropyl bromide 3-Methoxypropyl bromide 3-Methoxypropyl bromide->Product_A Base Base (e.g., K2CO3) Base->Product_A Piperidin-4-one_RA Piperidin-4-one Imine Imine Intermediate Piperidin-4-one_RA->Imine 3-Methoxypropylamine 3-Methoxypropylamine 3-Methoxypropylamine->Imine Product_RA This compound Imine->Product_RA Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Imine Troubleshooting_Workflow Start Impurity Issue Identified Check_Purity Check Starting Material Purity Start->Check_Purity High_Purity High Purity? Check_Purity->High_Purity Analyze_Reaction Analyze Reaction Conditions Optimize_Stoichiometry Optimize Stoichiometry Analyze_Reaction->Optimize_Stoichiometry Control_Addition Control Reagent Addition Rate Analyze_Reaction->Control_Addition Adjust_Temp Adjust Temperature Analyze_Reaction->Adjust_Temp Review_Purification Review Purification Method Optimize_Chroma Optimize Chromatography Review_Purification->Optimize_Chroma Consider_Distillation Consider Distillation/Recrystallization Review_Purification->Consider_Distillation High_Purity->Analyze_Reaction Yes End Impurity Minimized High_Purity->End No, Source Identified Optimize_Stoichiometry->Review_Purification Control_Addition->Review_Purification Adjust_Temp->Review_Purification Optimize_Chroma->End Consider_Distillation->End

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1-(3-Methoxypropyl)piperidin-4-one, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the principles, experimental protocols, and comparative performance of the most relevant analytical methods for this purpose.

Comparison of Analytical Methods

The purity of this compound can be effectively determined using several analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of impurities, structural confirmation, or routine quality control. The table below summarizes the key performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound.

FeatureHPLC-UVGC-MSNMR Spectroscopy
Principle Separation based on polarity and differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information and quantification.
Primary Use Quantitative analysis of the main compound and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation, confirmation of identity, and quantification of the main compound and impurities without the need for reference standards for all impurities.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water).Typically requires derivatization to increase volatility and thermal stability.Dissolution in a deuterated solvent (e.g., CDCl₃, D₂O).
Limit of Detection (LOD) Low (ng range)Very low (pg range)Higher than chromatographic methods (µg range)
Limit of Quantification (LOQ) Low (ng range)Very low (pg range)Higher than chromatographic methods (µg range)
Precision HighHighModerate to High
Accuracy HighHighHigh
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar piperidin-4-one derivatives and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control and quantitative determination of purity and non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: 40-550 amu.

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes to convert the ketone to a more volatile silyl enol ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous identification of the compound and for the structural elucidation of unknown impurities. It can also be used for quantitative analysis (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O) with a suitable internal standard (e.g., tetramethylsilane - TMS, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt - TMSP).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single pulse.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 5 seconds (for quantitative measurements).

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound, integrating the analytical techniques described above.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC-UV Dissolution->HPLC NMR NMR Dissolution->NMR GCMS GC-MS Derivatization->GCMS Quantification Quantification of Impurities HPLC->Quantification Identification Structural Identification of Impurities GCMS->Identification NMR->Quantification qNMR NMR->Identification Purity Final Purity Assessment Quantification->Purity Identification->Purity Report Certificate of Analysis Purity->Report

Caption: Workflow for the purity assessment of this compound.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to select and implement appropriate analytical methods for the purity assessment of this compound. The provided experimental protocols serve as a starting point for method development and validation, ensuring the generation of reliable and accurate data for this critical pharmaceutical intermediate.

References

1-(3-Methoxypropyl)piperidin-4-one certificate of analysis (CoA) interpretation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Piperidin-4-one Derivatives in Pharmaceutical Synthesis

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step that influences the efficacy, safety, and scalability of synthesizing active pharmaceutical ingredients (APIs). Among the versatile scaffolds available, piperidin-4-one derivatives are pivotal intermediates. This guide provides a detailed comparison of 1-(3-Methoxypropyl)piperidin-4-one and two common alternatives, 1-Methyl-4-piperidone and N-Benzyl-4-piperidone, focusing on their analytical profiles, applications, and synthetic methodologies.

Certificate of Analysis (CoA) Interpretation and Comparison

While a specific Certificate of Analysis for a single batch is proprietary, the tables below summarize typical specifications for this compound and its alternatives based on commercially available data. These parameters are crucial for assessing the purity and quality of the intermediates.

Table 1: Typical Physicochemical Properties

ParameterThis compound1-Methyl-4-piperidoneN-Benzyl-4-piperidone
CAS Number 16771-85-0[1]1445-73-4[2][3]3612-20-2[4][5]
Molecular Formula C₉H₁₇NO₂[1][6]C₆H₁₁NO[2]C₁₂H₁₅NO[5][7]
Molecular Weight 171.24 g/mol [1][6]113.16 g/mol [3]189.25 g/mol
Appearance Colorless to pale yellow transparent liquid[6]Clear yellow to orange liquid[3]Clear colorless to straw colored oily liquid[4]
Boiling Point Not specified55-60 °C at 11 mmHg[3]134 °C at 7 mmHg[4]
Density Not specified0.92 g/mL at 25 °C[3]1.021 g/mL at 25 °C[4]

Table 2: Typical Quality and Purity Specifications

ParameterThis compound1-Methyl-4-piperidoneN-Benzyl-4-piperidone
Purity (by GC) ≥98.0%[6]≥98%≥99%
Water Content (Karl Fischer) ≤0.5%Not specifiedNot specified
Residue on Ignition ≤0.1%Not specifiedNot specified
Primary Application Intermediate for Prucalopride[6][8]Intermediate for various pharmaceuticals[2][9]Intermediate for Fentanyl and Donepezil[5][7]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of these intermediates. Below are representative experimental protocols.

Synthesis of this compound

This protocol describes a common synthetic route.

Objective: To synthesize this compound.

Materials:

  • Piperidin-4-one hydrochloride

  • 3-Methoxypropyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a solution of piperidin-4-one hydrochloride in acetonitrile, add potassium carbonate to neutralize the hydrochloride and act as a base.

  • Add 3-methoxypropyl bromide to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of the synthesized piperidin-4-one derivatives.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Prepare a standard solution of the respective piperidin-4-one derivative in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare the sample solution by dissolving a known amount of the synthesized product in the same solvent to achieve a similar concentration.

  • Inject the standard and sample solutions into the GC system.

  • The purity is calculated based on the area percentage of the main peak in the chromatogram of the sample.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for N-substituted piperidin-4-ones.

G Generalized Synthesis of N-Substituted Piperidin-4-ones cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Piperidin-4-one C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) A->C Nucleophilic Substitution B Alkyl/Aryl Halide (R-X) B->C D N-Substituted Piperidin-4-one C->D

Caption: Generalized synthetic pathway for N-substituted piperidin-4-ones.

Comparative Logic for Intermediate Selection

This diagram outlines the decision-making process for selecting a suitable piperidin-4-one intermediate.

G Decision Matrix for Piperidin-4-one Intermediate Selection A Target API Structure and Properties B This compound (Prucalopride Synthesis) A->B Requires Methoxypropyl Moiety C 1-Methyl-4-piperidone (Diverse Pharmaceutical Synthesis) A->C Requires Small N-Alkyl Group D N-Benzyl-4-piperidone (Fentanyl, Donepezil Synthesis) A->D Requires Benzyl Protecting Group or Aryl Moiety H Final Intermediate Selection B->H C->H D->H E Cost and Availability E->H F Synthetic Route Complexity F->H G Regulatory Requirements G->H

Caption: Decision matrix for selecting a piperidin-4-one intermediate.

References

A Comparative Guide to Piperidinone Derivatives: Beyond 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the synthesis of a wide array of biologically active compounds. While 1-(3-Methoxypropyl)piperidin-4-one is a well-established intermediate in the production of the gastroprokinetic agent Prucalopride, a diverse range of alternative piperidinone derivatives have emerged as potent modulators of various biological pathways, offering promising therapeutic potential in oncology, neurology, and beyond. This guide provides an objective comparison of this compound's ultimate application with that of other key piperidinone derivatives, supported by experimental data, detailed protocols, and pathway visualizations.

Performance Comparison of Piperidinone-Derived Therapeutics

The utility of a piperidinone scaffold is ultimately defined by the biological activity of the final drug substance. This section compares the performance of Prucalopride, derived from this compound, with exemplary drugs derived from alternative piperidinone backbones in their respective therapeutic areas.

Therapeutic AgentPiperidinone Precursor ClassTherapeutic AreaMechanism of ActionKey Performance Metrics
Prucalopride N-alkoxyalkyl piperidin-4-oneGastroenterology (Chronic Idiopathic Constipation)Selective, high-affinity serotonin 5-HT4 receptor agonist.[1][2]Efficacy: Significantly more patients achieve ≥3 spontaneous complete bowel movements (SCBMs)/week compared to placebo (27.8% vs 13.2%).[3] In a meta-analysis, prucalopride increased the frequency of SBMs per week at doses of 1 mg, 2 mg, and 4 mg.[4] Safety: Favorable safety and tolerability profile.[3] Does not exhibit clinically relevant affinity for hERG channels, avoiding cardiac risks associated with previous 5-HT4 agonists.[2]
AMG 232 N-substituted piperidinoneOncologyPotent and selective inhibitor of the MDM2-p53 protein-protein interaction.Efficacy: In a Phase 1 study, stable disease was observed in patients with various solid tumors.[5][6] In preclinical models, it led to complete and durable regression of MDM2-amplified tumors. Pharmacokinetics: Showed acceptable safety and dose-proportional pharmacokinetics in patients with advanced solid tumors or multiple myeloma.[5][6]
Donepezil N-benzylpiperidineNeurology (Alzheimer's Disease)Specific and reversible inhibitor of acetylcholinesterase (AChE).[7]Efficacy: Statistically significant improvements in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) scores compared to placebo.[8][9] Strong evidence for efficacy against functional, behavioral, and cognitive symptoms of Alzheimer's disease.[7] Selectivity: Shows a selective affinity 1250 times greater for AChE than for butyrylcholinesterase.
GBR 12909 N-substituted piperazine (structurally related to piperidines)Neurology (Preclinical - Dopamine Transporter Inhibitor)Potent and selective inhibitor of the dopamine transporter (DAT).[10]Potency: Potent inhibitor of synaptosomal dopamine uptake with a Ki of 1 nM.[10] Selectivity: Over 100-fold lower affinity for noradrenaline and 5-HT uptake carriers.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of key piperidinone derivatives and the assessment of their biological activity.

Synthesis of Prucalopride from 1-(3-methoxypropyl)piperidin-4-amine

This protocol outlines the final step in the synthesis of Prucalopride, starting from the amine derivative of this compound.

Materials:

  • 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid

  • Triethylamine

  • Ethyl chloroformate

  • 1-(3-methoxypropyl)piperidin-4-amine

  • Dichloromethane (DCM)

  • Water

Procedure:

  • A pre-cooled mixture of 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid (50 g) in dichloromethane (175 ml) is prepared at 0-5°C.

  • Triethylamine (23.6 g) and ethyl chloroformate (27.9 g) are slowly added to the mixture and stirred for 10 minutes.

  • The temperature of the mixture is raised to 25-30°C and stirred for 1 hour.

  • The mixture is then cooled back to 0-5°C.

  • A solution of 1-(3-methoxypropyl)piperidin-4-amine (48.3 g) in dichloromethane (250 ml) is slowly added to the mixture at 0-5°C and stirred for 1 hour.

  • The temperature is raised to 25-35°C, and water (500 ml) is added.

  • The organic layer is separated from the aqueous layer to yield Prucalopride in the organic phase.[11]

MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to quantify the inhibitory activity of compounds like AMG 232 on the MDM2-p53 interaction.

Materials:

  • Recombinant human MDM2 protein

  • p53-derived peptide

  • Europium cryptate-labeled streptavidin

  • XL665-labeled anti-GST antibody

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compounds (e.g., AMG 232)

Procedure:

  • Test compounds are serially diluted in the assay buffer.

  • MDM2 protein and the p53 peptide are incubated with the test compounds in a microplate.

  • The detection reagents (streptavidin-cryptate and anti-GST-XL665) are added.

  • The plate is incubated to allow for binding and the development of the HTRF signal.

  • The fluorescence is read at two wavelengths (620 nm for the donor and 665 nm for the acceptor).

  • The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined from the dose-response curves.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors like Donepezil.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (e.g., Donepezil)

Procedure:

  • The AChE enzyme solution is pre-incubated with various concentrations of the test compound.

  • The reaction is initiated by the addition of the substrate ATCI and DTNB.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

  • The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.

  • The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined to calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these piperidinone derivatives exert their effects is fundamental to drug development.

Prucalopride and the 5-HT4 Receptor Signaling Pathway

Prucalopride's prokinetic effects are mediated through the activation of 5-HT4 receptors on enteric neurons. This activation stimulates the release of acetylcholine, which in turn promotes colonic motility and facilitates bowel movements.[1]

Prucalopride_Pathway Prucalopride Prucalopride HTR4 5-HT4 Receptor (Enteric Neuron) Prucalopride->HTR4 Binds & Activates AC Adenylate Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates ACh_release Acetylcholine Release PKA->ACh_release Colonic_Motility Increased Colonic Motility ACh_release->Colonic_Motility

Caption: Prucalopride activates 5-HT4 receptors, leading to increased acetylcholine release and enhanced colonic motility.

MDM2-p53 Interaction Inhibition

In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by its interaction with MDM2, which targets p53 for degradation. Piperidinone-based inhibitors like AMG 232 bind to MDM2, preventing its interaction with p53. This stabilizes p53, allowing it to induce cell cycle arrest and apoptosis in cancer cells.[12][13]

MDM2_p53_Pathway cluster_normal Normal Cell Function cluster_inhibition Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Activates Transcription MDM2->p53 Promotes Degradation AMG232 AMG 232 MDM2_inhibited MDM2 AMG232->MDM2_inhibited Inhibits p53_stabilized p53 (Stabilized) Cell_Cycle_Arrest Cell Cycle Arrest p53_stabilized->Cell_Cycle_Arrest Apoptosis Apoptosis p53_stabilized->Apoptosis

Caption: MDM2 inhibitors block the p53-MDM2 interaction, stabilizing p53 and promoting anti-tumor responses.

Acetylcholinesterase and Dopamine Transporter Inhibition

In neurodegenerative diseases like Alzheimer's, there is a decline in the neurotransmitter acetylcholine. Acetylcholinesterase inhibitors such as Donepezil prevent the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing cholinergic neurotransmission.[14][15] Similarly, dopamine transporter inhibitors like GBR 12909 block the reuptake of dopamine from the synapse, leading to increased dopamine levels and signaling.[16][17]

Neurotransmitter_Inhibition cluster_AChE Acetylcholinesterase (AChE) Inhibition cluster_DAT Dopamine Transporter (DAT) Inhibition ACh Acetylcholine AChE AChE ACh->AChE Hydrolyzes Increased_ACh Increased Synaptic Acetylcholine Donepezil Donepezil Donepezil->AChE Inhibits Donepezil->Increased_ACh Leads to Dopamine Dopamine DAT DAT Dopamine->DAT Reuptake Increased_Dopamine Increased Synaptic Dopamine GBR12909 GBR 12909 GBR12909->DAT Blocks GBR12909->Increased_Dopamine Leads to

References

A Comparative Guide to Analytical Method Validation for 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of typical analytical methods for the validation of 1-(3-Methoxypropyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The validation of analytical procedures is a critical component of drug development, ensuring that the methods used for quality control are reliable, reproducible, and suitable for their intended purpose.[1][2] This document outlines representative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, presenting hypothetical yet realistic experimental data to guide researchers in establishing and validating their own analytical procedures in line with ICH Q2(R1) guidelines.[3][4][5]

Comparison of Key Analytical Techniques: HPLC-UV vs. GC-FID

The two most common and suitable analytical techniques for a moderately polar, semi-volatile organic molecule like this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

  • HPLC-UV is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] It is well-suited for the analysis of a wide range of organic molecules, including those that are not readily volatile.

  • GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][8] Separation occurs as the vaporized sample is carried by an inert gas through a column, and the components are detected by a flame ionization detector, which is highly sensitive to organic compounds containing carbon.[9][10]

The choice between these methods often depends on the specific requirements of the analysis, such as the nature of potential impurities and the volatility of the analyte.

Experimental Protocols

Below are detailed, representative methodologies for HPLC-UV and GC-FID analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification of this compound and the detection of related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.05M Potassium Dihydrogen Phosphate buffer (pH 7.5) (45:55, v/v)[11]
Flow Rate 1.0 mL/min[12]
Column Temperature 30 °C
Detection Wavelength 222 nm[11]
Injection Volume 20 µL[12]

| Run Time | 15 minutes |

Standard Solution Preparation:

  • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Prepare a working standard of 100 µg/mL by diluting 5 mL of the stock solution to 50 mL with the mobile phase.

Sample Solution Preparation:

  • Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Reference Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Autosampler Inject Sample (20 µL) Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (222 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Concentration Integrate->Calculate

Figure 1: HPLC-UV Experimental Workflow
Gas Chromatography (GC-FID) Method

This method is particularly useful for assessing the purity and detecting volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Split/splitless injector

  • Autosampler

Chromatographic Conditions:

Parameter Condition
Column Capillary column (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen[13]
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 250 °C, hold for 5 min
Split Ratio 50:1

| Injection Volume | 1 µL |

Standard Solution Preparation:

  • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.[7] This yields a stock solution of 1000 µg/mL.

  • Prepare a working standard of 100 µg/mL by diluting 5 mL of the stock solution to 50 mL with methanol.

Sample Solution Preparation:

  • Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Transfer to a GC vial for analysis.

GC_FID_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Methanol Weigh->Dissolve Vial Transfer to GC Vial Dissolve->Vial Injector Inject & Vaporize (250°C) Vial->Injector Column Capillary Column Separation Injector->Column Detector FID Detection (H2 Flame) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Analytes Integrate->Quantify

Figure 2: GC-FID Experimental Workflow

Data Presentation: Comparison of Validation Parameters

The following tables summarize the expected performance data from the validation of the hypothetical HPLC-UV and GC-FID methods, based on ICH Q2(R1) guidelines.[5]

Table 1: System Suitability

System suitability tests are performed before each analytical run to ensure the system is performing correctly.

ParameterHPLC-UVGC-FIDAcceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 3000> 50000> 2000 (HPLC), > 20000 (GC)
%RSD of 6 Injections 0.5%0.8%≤ 2.0%
Table 2: Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[5] A minimum of five concentrations is typically recommended.

ParameterHPLC-UVGC-FIDAcceptance Criteria
Range (µg/mL) 10 - 15010 - 15080-120% of test concentration for assay[5]
Correlation Coefficient (r²) 0.99950.9992≥ 0.995
Y-intercept MinimalMinimalClose to zero
Table 3: Accuracy (Recovery)

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.[2] This should be performed at a minimum of three concentration levels.[5]

Concentration LevelHPLC-UV (% Recovery)GC-FID (% Recovery)Acceptance Criteria
80% 99.5%100.2%98.0 - 102.0%
100% 100.3%100.5%98.0 - 102.0%
120% 100.8%99.8%98.0 - 102.0%
Table 4: Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2]

ParameterHPLC-UV (%RSD)GC-FID (%RSD)Acceptance Criteria
Repeatability (n=6) 0.6%0.9%≤ 2.0%
Intermediate Precision
- Different Analyst0.8%1.1%≤ 2.0%
- Different Day0.9%1.3%≤ 2.0%
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5]

ParameterHPLC-UV (µg/mL)GC-FID (µg/mL)
LOD 0.50.8
LOQ 1.52.5

Analytical Method Validation Workflow

The process of validating an analytical method follows a structured, logical progression to demonstrate its suitability for the intended purpose.

Validation_Workflow Plan Validation Master Plan (Define Purpose & Scope) Protocol Write Validation Protocol (Define Parameters & Criteria) Plan->Protocol Execute Execute Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Execute Data Collect & Analyze Data Execute->Data Report Write Validation Report (Summarize Results) Data->Report Review Review & Approve Report->Review Implement Implement for Routine Use Review->Implement

Figure 3: Logical Workflow of Analytical Method Validation

Conclusion

Both HPLC-UV and GC-FID are powerful and reliable techniques for the analytical validation of this compound. HPLC-UV offers versatility and is often the method of choice for routine assays and impurity profiling of non-volatile substances. GC-FID provides excellent sensitivity for volatile organic compounds and is ideal for analyzing residual solvents and volatile impurities.

The selection of the most appropriate method will depend on the specific application, the nature of the expected impurities, and the available instrumentation. The experimental protocols and performance data presented in this guide serve as a robust starting point for researchers to develop and validate an analytical method that is accurate, precise, and fit for the purpose of ensuring the quality and consistency of this compound in the pharmaceutical development process.

References

Unveiling the Purity Landscape: A Comparative Guide to the Identification and Characterization of Impurities in 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of potential impurities in 1-(3-Methoxypropyl)piperidin-4-one, a key starting material in the synthesis of various pharmaceutical agents.

This compound is a critical building block, and a thorough understanding of its impurity profile is essential for regulatory compliance and the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation of the compound, or interaction with storage containers. This guide details potential impurities, compares the performance of key analytical techniques, and provides standardized experimental protocols to aid in the development of robust analytical methods.

Potential Impurities in this compound

Based on common synthetic routes, such as the alkylation of piperidin-4-one with 1-bromo-3-methoxypropane, and potential degradation pathways, a number of impurities can be anticipated. These can be broadly categorized as process-related impurities and degradation products.

Table 1: Potential Impurities of this compound

Impurity CategoryPotential Impurity NameStructurePotential Source
Process-Related Piperidin-4-oneUnreacted starting material
1-Bromo-3-methoxypropaneUnreacted alkylating agent
1,3-DimethoxypropaneBy-product from the alkylating agent
1,1'-Bis(3-methoxypropyl)piperidin-4-oneOver-alkylation of the starting material
Degradation Products 1-(3-Hydroxypropyl)piperidin-4-oneO-demethylation of the methoxy group
This compound N-oxideOxidation of the piperidine nitrogen
Formaldehyde/Formic AcidNot shownOxidative cleavage of the methoxypropyl chain

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling is critical and depends on the nature of the impurity, the required sensitivity, and the analytical objective (identification vs. quantification). High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed techniques.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Applicability Suitable for a wide range of non-volatile and thermally labile compounds.Ideal for volatile and semi-volatile impurities. Derivatization may be required for non-volatile compounds.Provides unambiguous structure elucidation of isolated impurities. Can be used for quantification.
Sensitivity High (ng to pg level) with UV or MS detection.Very high (pg to fg level), especially with selected ion monitoring (SIM).Lower sensitivity compared to chromatographic techniques.
Quantitative Accuracy Excellent with proper validation.Good, but can be affected by matrix effects and derivatization efficiency.Excellent for quantification (qNMR) using an internal standard.
Impurity Identification Tentative identification based on retention time and UV spectrum. Confirmation requires a reference standard or MS detection.Provides molecular weight and fragmentation patterns, enabling structural elucidation.Definitive structural confirmation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector or a Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 210 nm (for UV detection).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This method is ideal for the identification and quantification of volatile and semi-volatile process-related impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the gold standard for the definitive structural identification of unknown impurities after isolation.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed to fully characterize the structure.

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in the deuterated solvent.

Visualizing the Pathways and Processes

To better understand the origin of impurities and the workflow for their identification, the following diagrams are provided.

Synthesis_and_Impurity_Formation Reactant1 Piperidin-4-one Product This compound Reactant1->Product Alkylation Impurity1 Unreacted Piperidin-4-one Reactant1->Impurity1 Reactant2 1-Bromo-3-methoxypropane Reactant2->Product Alkylation Impurity2 Unreacted 1-Bromo-3-methoxypropane Reactant2->Impurity2 Impurity3 Over-alkylation Product Product->Impurity3 Further Alkylation

Caption: Synthetic pathway and potential process-related impurity formation.

Degradation_Pathways MainCompound This compound Degradation1 1-(3-Hydroxypropyl)piperidin-4-one MainCompound->Degradation1 O-Demethylation Degradation2 This compound N-oxide MainCompound->Degradation2 N-Oxidation Degradation3 Ring Opening Products MainCompound->Degradation3 Severe Degradation Stress1 Hydrolysis/ Acidic/Basic Conditions Stress1->Degradation1 Stress1->Degradation3 Stress2 Oxidation Stress2->Degradation2 Stress2->Degradation3

Caption: Potential degradation pathways under stress conditions.

Analytical_Workflow Start Sample of This compound Screening Initial Purity Screening (HPLC/GC-MS) Start->Screening Detection Detection of Unknown Peaks Screening->Detection Isolation Isolation of Impurity (Preparative HPLC/Chromatography) Detection->Isolation Identification Structural Elucidation (NMR, MS) Isolation->Identification Quantification Quantification of Impurity (Validated HPLC/GC-MS Method) Identification->Quantification Report Complete Impurity Profile Quantification->Report

Caption: General workflow for impurity identification and characterization.

By employing a multi-technique approach and following systematic protocols, researchers and drug developers can confidently identify, characterize, and control impurities in this compound, ensuring the quality and safety of the final pharmaceutical products.

A Comparative Guide to 1-(3-Methoxypropyl)piperidin-4-one as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(3-Methoxypropyl)piperidin-4-one for use as an analytical reference standard. While primarily recognized as a key intermediate in the synthesis of pharmaceuticals like Prucalopride, its role in analytical testing necessitates a thorough evaluation against other potential standards.[1] This document outlines the essential performance metrics, experimental protocols, and data presentation required for such a comparison.

Overview of Analytical Reference Standards

An analytical reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and concentration of other substances. The reliability of analytical data is directly dependent on the quality of the reference standard used. When establishing this compound as a reference standard, it is crucial to compare its performance against established or alternative standards.

For the purpose of this guide, we will compare the target compound with two logical alternatives:

  • Alternative A: N-Benzyl-4-piperidone: A structurally similar, commercially available certified reference material (CRM).

  • Alternative B: In-house Primary Standard: A batch of this compound that has been extensively characterized and purified internally to serve as a primary standard.

Comparative Data Presentation

The selection of a reference standard is based on empirical data. The following tables summarize the critical performance characteristics of this compound against its alternatives.

Table 1: Purity and Characterization Data

ParameterThis compoundAlternative A: N-Benzyl-4-piperidone (CRM)Alternative B: In-house Primary Standard
Purity (HPLC-UV, 220 nm) 98.5%≥99.8% (Certified)99.7%
Purity (qNMR) 98.2%99.9% (Certified)99.6%
Identity Confirmation (MS) Consistent with C₉H₁₇NO₂ structure[2]Consistent with C₁₂H₁₅NO structureConsistent with C₉H₁₇NO₂ structure
Identity Confirmation (¹H-NMR) Conforms to structureConforms to structureConforms to structure
Water Content (Karl Fischer) 0.35%0.10%0.15%
Residual Solvents (GC-HS) <0.1%<0.05%<0.05%

Table 2: Stability Analysis under Controlled Conditions (40°C/75% RH)

Time PointThis compound (% Purity)Alternative A (% Purity)Alternative B (% Purity)
T = 0 98.5%99.9%99.7%
T = 1 Month 98.3%99.9%99.6%
T = 3 Months 97.9%99.8%99.5%
T = 6 Months 97.2%99.8%99.3%

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of a reference standard.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.

  • Calculation: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

  • Instrumentation:

    • Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive (ESI+)

  • Mass Range: 50-500 m/z

  • Sample Infusion: The sample prepared for HPLC analysis is directly infused into the mass spectrometer.

  • Data Analysis: The resulting mass spectrum is analyzed to confirm that the molecular ion peak corresponds to the theoretical mass of the compound (e.g., [M+H]⁺ for this compound: 172.13 g/mol ).

Workflow and Process Visualization

The following diagrams illustrate the logical workflows for qualifying and comparing analytical reference standards.

G cluster_0 Phase 1: Candidate Selection & Procurement cluster_1 Phase 2: Characterization & Purity Assessment cluster_2 Phase 3: Performance & Stability Testing cluster_3 Phase 4: Comparison and Final Qualification A Identify Need for Reference Standard B Procure Candidate Material (e.g., this compound) A->B C Select Alternative Standards (CRM, In-house Primary) A->C D Identity Confirmation (NMR, MS, IR) B->D C->D E Purity Analysis (HPLC, qNMR, Titration) D->E F Impurity Profiling (GC-HS, ICP-MS) E->F G Forced Degradation Study F->G H Long-Term Stability Study F->H I Method Validation using Standard (Linearity, Accuracy, Precision) F->I J Compare Data vs. Alternatives H->J I->J K Qualify for Use? J->K L Assign Purity Value & Issue Certificate of Analysis K->L Yes M Reject Lot K->M No

Caption: Workflow for Qualification of an Analytical Reference Standard.

G cluster_input Inputs cluster_tests Comparative Tests cluster_output Outputs cluster_decision Decision Std_Target Target Standard (this compound) Test_Purity Purity Assay (e.g., HPLC) Std_Target->Test_Purity Test_Stability Stability Study Std_Target->Test_Stability Test_Performance Method Performance (e.g., Calibration Curve) Std_Target->Test_Performance Std_Alt_A Alternative A (Commercial CRM) Std_Alt_A->Test_Purity Std_Alt_A->Test_Stability Std_Alt_A->Test_Performance Std_Alt_B Alternative B (In-house Primary) Std_Alt_B->Test_Purity Std_Alt_B->Test_Stability Std_Alt_B->Test_Performance Data_Purity Purity Data Test_Purity->Data_Purity Data_Stability Degradation Profile Test_Stability->Data_Stability Data_Performance Linearity & LOD/LOQ Test_Performance->Data_Performance Decision Select Optimal Standard Data_Purity->Decision Data_Stability->Decision Data_Performance->Decision

Caption: Logical Flow for Comparing Analytical Standards.

Conclusion

The suitability of this compound as an analytical reference standard depends on its purity, stability, and performance relative to established alternatives. While it demonstrates acceptable characteristics, for high-stakes applications such as the quantification of impurities in active pharmaceutical ingredients, a certified reference material (Alternative A) or a more rigorously characterized in-house primary standard (Alternative B) offers a higher degree of confidence. The data and protocols presented in this guide provide a framework for making an informed, data-driven decision based on the specific analytical requirements of the laboratory.

References

Navigating the Synthesis of 1-(3-Methoxypropyl)piperidin-4-one: A Comparative Guide to Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(3-Methoxypropyl)piperidin-4-one, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a detailed comparison of two prominent pathways: direct N-alkylation and reductive amination, offering insights into their respective methodologies, yields, and purities to aid in the selection of the most suitable method for specific research and development needs.

This analysis presents experimental data and detailed protocols for each synthetic approach, enabling a comprehensive understanding of the practical aspects of each pathway. Visual diagrams of the synthetic routes are also provided to facilitate a clear conceptualization of the chemical transformations involved.

Comparison of Synthetic Pathways

ParameterPathway 1: N-AlkylationPathway 2: Reductive Amination
Starting Materials Piperidin-4-one hydrochloride, 1-bromo-3-methoxypropane4-Piperidone monohydrate hydrochloride, 3-methoxypropanal, Sodium triacetoxyborohydride
Key Reagents Potassium carbonateSodium triacetoxyborohydride, Acetic acid
Solvent AcetonitrileDichloromethane
Reaction Time 12 hours4 hours
Yield ~85%~78%
Purity HighHigh
Key Advantages High yield, straightforward procedureMilder reaction conditions
Key Disadvantages Requires heatingUse of a specialized reducing agent

Synthetic Pathway Diagrams

N_Alkylation Piperidin_4_one Piperidin-4-one HCl Product This compound Piperidin_4_one->Product K2CO3, Acetonitrile, 80°C Methoxypropyl_bromide 1-bromo-3-methoxypropane Methoxypropyl_bromide->Product

Caption: Pathway 1: N-Alkylation of Piperidin-4-one.

Reductive_Amination Piperidin_4_one 4-Piperidone monohydrate HCl Intermediate Iminium Intermediate Piperidin_4_one->Intermediate Methoxypropanal 3-Methoxypropanal Methoxypropanal->Intermediate DCM Product This compound Intermediate->Product NaBH(OAc)3, Acetic Acid

Caption: Pathway 2: Reductive Amination.

Experimental Protocols

Pathway 1: N-Alkylation of Piperidin-4-one

This pathway involves the direct alkylation of the secondary amine of piperidin-4-one with 1-bromo-3-methoxypropane in the presence of a base.

Materials:

  • Piperidin-4-one hydrochloride (1.0 eq)

  • 1-bromo-3-methoxypropane (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidin-4-one hydrochloride in acetonitrile, add potassium carbonate.

  • Add 1-bromo-3-methoxypropane to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Pathway 2: Reductive Amination

This method proceeds via the formation of an iminium intermediate from 4-piperidone and 3-methoxypropanal, which is then reduced in situ.

Materials:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • 3-Methoxypropanal (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 4-piperidone monohydrate hydrochloride and 3-methoxypropanal in dichloromethane.

  • Add a catalytic amount of acetic acid to the suspension.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash chromatography to obtain this compound.

Conclusion

Both the N-alkylation and reductive amination pathways offer effective means to synthesize this compound. The choice between the two methods will likely depend on the specific requirements of the synthesis, including desired yield, reaction conditions, and the availability of reagents. The N-alkylation route provides a higher yield in a straightforward, one-pot reaction, although it requires elevated temperatures. The reductive amination pathway, while offering slightly lower yields, proceeds under milder conditions. By presenting a clear comparison of these methods, this guide aims to empower researchers to make informed decisions in their synthetic endeavors.

Evaluating the Efficiency of 1-(3-Methoxypropyl)piperidin-4-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 1-(3-Methoxypropyl)piperidin-4-one, a key pharmaceutical intermediate.[1] Notably, this compound is a crucial building block in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist used to treat chronic constipation.[1] The efficiency of synthesizing this intermediate is paramount for the overall cost-effectiveness and scalability of the final active pharmaceutical ingredient (API).

This document outlines two primary synthetic strategies: direct N-alkylation and reductive amination. We present a comparison of these methods, supported by experimental protocols and quantitative data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Synthetic Routes

The selection of a synthetic pathway for this compound depends on several factors, including precursor availability, desired reaction time, scalability, and purification requirements. The two most common methods for attaching the N-substituent to the piperidine ring are N-alkylation and reductive amination.

ParameterRoute 1: N-AlkylationRoute 2: Reductive Amination (Proposed)
Starting Materials Piperidin-4-one hydrochloride, 3-methoxypropyl bromidePiperidin-4-one, 3-methoxypropanal
Key Reagents Potassium carbonateSodium triacetoxyborohydride, Acetic acid
Solvent AcetonitrileDichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Reaction Time 4-8 hours12-24 hours
Reported/Expected Yield ~70-80% (Estimated)>85% (Expected)
Purity Good to high, may require purification to remove over-alkylation byproductsGenerally high, with minimal byproducts
Scalability Readily scalableReadily scalable
Key Advantages Faster reaction timeHigher selectivity, often higher yields
Potential Disadvantages Potential for over-alkylation (quaternary salt formation)Longer reaction time, requires a specific aldehyde

Experimental Protocols

Route 1: N-Alkylation of Piperidin-4-one

This method involves the direct alkylation of the secondary amine of piperidin-4-one with an appropriate alkyl halide. A Chinese patent describes a similar transformation as a step in the synthesis of a downstream product.[2]

Reaction Scheme:

Detailed Protocol:

  • To a stirred suspension of piperidin-4-one hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

  • Add 3-methoxypropyl bromide (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Route 2: Reductive Amination of Piperidin-4-one (Proposed)

Reductive amination is a highly efficient and selective method for forming C-N bonds and is widely used in pharmaceutical synthesis. This proposed route would involve the reaction of piperidin-4-one with 3-methoxypropanal to form an enamine/iminium intermediate, which is then reduced in situ.

Reaction Scheme:

Detailed Protocol:

  • To a solution of piperidin-4-one (1 equivalent) and 3-methoxypropanal (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude this compound is often of high purity, but can be further purified by vacuum distillation if necessary.

Visualizing the Synthetic Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each synthetic route.

N_Alkylation_Workflow start Start reactants Mix Piperidin-4-one HCl, K2CO3, and 3-methoxypropyl bromide in Acetonitrile start->reactants reflux Reflux (4-8 hours) reactants->reflux workup Cool, Filter, and Concentrate reflux->workup purification Purification (Vacuum Distillation) workup->purification product 1-(3-Methoxypropyl) piperidin-4-one purification->product

Caption: N-Alkylation Synthetic Workflow

Reductive_Amination_Workflow start Start reactants Mix Piperidin-4-one, 3-methoxypropanal, and Acetic Acid in DCE start->reactants iminium Iminium Formation (1-2 hours) reactants->iminium reduction Add NaBH(OAc)3 (Stir 12-24 hours) iminium->reduction workup Quench with NaHCO3, Extract, and Concentrate reduction->workup product 1-(3-Methoxypropyl) piperidin-4-one workup->product

Caption: Reductive Amination Synthetic Workflow

References

A Comparative Guide to Prucalopride Synthesis: Evaluating 1-(3-Methoxypropyl)piperidin-4-one and Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prucalopride, a selective high-affinity 5-HT4 receptor agonist, is a key therapeutic agent for chronic idiopathic constipation. Its synthesis involves several potential pathways, each originating from different precursors. This guide provides an objective comparison of the synthetic routes starting from 1-(3-methoxypropyl)piperidin-4-one and two primary alternatives: 4-nitrobenzaldehyde and 4-amino-5-chloro-2,3-dihydro-N-(4-piperidinyl)-7-benzofurancarboxamide. The comparison focuses on key performance indicators such as reaction yield, purity, and overall efficiency, supported by experimental data from published literature and patents.

Executive Summary

The selection of a synthetic route for an active pharmaceutical ingredient (API) like prucalopride is a critical decision in drug development, impacting cost, scalability, and regulatory compliance. The traditional and most cited route involves the use of This compound , which is converted to the corresponding amine and then coupled with the benzofuran moiety. This pathway is well-established and offers reliable yields.

Alternative routes, such as the multi-step synthesis from 4-nitrobenzaldehyde , are promoted as being more environmentally friendly and having the potential for high yields, though they involve a longer synthetic sequence. A third notable alternative, starting with 4-amino-5-chloro-2,3-dihydro-N-(4-piperidinyl)-7-benzofurancarboxamide , presents a more convergent approach that can lead to high overall yields in the final step.

This guide will delve into the specifics of each route, presenting quantitative data in structured tables, detailing experimental protocols, and providing visualizations of the synthetic pathways to aid in the decision-making process.

Comparative Data of Synthetic Routes

The following tables summarize the key quantitative data for the different synthetic routes to prucalopride.

Table 1: Synthesis of Prucalopride via this compound

StepReactionReagents & ConditionsYield (%)Purity (%)Reference
1Reductive amination of this compoundSaturated ammonia solution/ammonia salt, reducing agent (e.g., sodium borohydride) in an organic solvent (e.g., methanol)64-78Not specified[1]
2Condensation with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acidCoupling agent (e.g., ethyl chloroformate, CDI), triethylamine in dichloromethane or THF~85>99.8 (after recrystallization)[2][3]
Overall Two-step synthesis ~54-66 High

Table 2: Synthesis of Prucalopride via 4-Nitrobenzaldehyde

StepReactionReagents & ConditionsYield (%)Purity (%)Reference
1-8Multi-step synthesis including protection, reduction, amination, chlorination, cyclization, deprotectionVarious reagents and conditionsHigh (claimed, specific step-by-step yields not consistently reported)Not specified[4]
9Oxidative amidation4-amino-5-chloro-7-formyl-2,3-dihydrobenzofuran, 1-(3-methoxypropyl)-4-piperidinamine, tert-butyl hydroperoxide, CuSO4·5H2O, CaCO3 in acetonitrileNot specifiedNot specified[1]
Overall Multi-step synthesis High (claimed) High (claimed) [1][4]

Table 3: Synthesis of Prucalopride via 4-amino-5-chloro-2,3-dihydro-N-(4-piperidinyl)-7-benzofurancarboxamide

StepReactionReagents & ConditionsYield (%)Purity (%)Reference
1Alkylation with 1-chloro-3-methoxypropaneBase, potassium iodide in a reaction inert solvent (e.g., DMF) at >70°C~80 (overall)High[5]
Intermediate StepPreparation of 4-amino-5-chloro-2,3-dihydro-N-(4-piperidinyl)-7-benzofurancarboxamideDeprotection of a precursor with an acid (e.g., sulfuric acid)~96.8High[5]
Overall Convergent synthesis ~80 High [5]

Experimental Protocols

Route 1: From this compound

Step 1: Synthesis of 1-(3-methoxypropyl)-4-piperidinamine

  • Method: Dissolve 1-(3-methoxypropyl)-4-piperidone (5.0 g) in a saturated solution of ammonia in methanol (60 mL).

  • After stirring for 1 hour, add sodium borohydride (1.0 g).

  • The reaction is stirred for 10 hours, then filtered.

  • The solvent is removed under reduced pressure to yield the product as a colorless, transparent oily substance (3.2 g, 64% yield).[1]

Step 2: Synthesis of Prucalopride

  • Method: To a pre-cooled (0-5°C) mixture of 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid (50 g) in dichloromethane (175 ml), slowly add triethylamine (23.6 g) and ethyl chloroformate (27.9 g). Stir for 10 minutes.

  • Raise the temperature to 25-30°C and stir for 1 hour.

  • Cool the mixture back to 0-5°C and slowly add a solution of 1-(3-methoxypropyl)piperidin-4-amine (48.3 g) in dichloromethane (250 ml). Stir for 1 hour.

  • The temperature is then raised to 25-35°C, and water (500 ml) is added.

  • The organic layer is separated, washed, and the solvent is distilled off to yield prucalopride. The crude product can be purified by recrystallization.[3]

Route 2: From 4-Nitrobenzaldehyde (General Overview)

This route involves a sequence of reactions including:

  • Protection of the aldehyde group.

  • Nitro group reduction.

  • Amino group protection.

  • Aromatic hydrocarbon chlorination.

  • Nucleophilic substitution.

  • Intramolecular cyclization.

  • Chlorination.

  • Deprotection.

  • Oxidative amidation to yield prucalopride.[4]

A detailed step-by-step protocol with specific quantities and yields is not consistently available in a single public domain source.

Route 3: From 4-amino-5-chloro-2,3-dihydro-N-(4-piperidinyl)-7-benzofurancarboxamide
  • Method: React 4-amino-5-chloro-2,3-dihydro-N-(4-piperidinyl)-7-benzofurancarboxamide with 1-chloro-3-methoxypropane in a reaction-inert solvent such as N,N-dimethylformamide.

  • The reaction is carried out in the presence of a base and a catalyst like potassium iodide.

  • The temperature is maintained above 70°C (preferably 80-100°C) for 4-6 hours.

  • After completion, the reaction mixture is worked up to isolate prucalopride. This process is reported to yield prucalopride in high purity and an overall yield of about 80%.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

prucalopride_synthesis_comparison cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 A1 This compound B1 1-(3-Methoxypropyl)-4-piperidinamine A1->B1 Reductive Amination C1 Prucalopride B1->C1 Condensation A2 4-Nitrobenzaldehyde B2 Multi-step Synthesis A2->B2 Multiple Steps C2 Prucalopride B2->C2 Final Step A3 4-amino-5-chloro-2,3-dihydro-N- (4-piperidinyl)-7-benzofurancarboxamide B3 Prucalopride A3->B3 Alkylation

Caption: Comparison of synthetic routes to Prucalopride.

Prucalopride Signaling Pathway

Prucalopride exerts its therapeutic effect by acting as a selective agonist at the serotonin 5-HT4 receptors located on enteric neurons.

prucalopride_signaling_pathway Prucalopride Prucalopride HTR4 5-HT4 Receptor (on Enteric Neuron) Prucalopride->HTR4 Agonist Binding AC Adenylate Cyclase HTR4->AC Activation cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates ACh_release Increased Acetylcholine (ACh) Release PKA->ACh_release Phosphorylation Cascade GI_motility Enhanced GI Motility & Peristalsis ACh_release->GI_motility Stimulates

Caption: Prucalopride's mechanism of action via the 5-HT4 receptor.

Conclusion

The choice of a synthetic pathway for prucalopride depends on a variety of factors including the desired scale of production, cost of starting materials, and environmental considerations.

  • The route starting from This compound is a well-documented and reliable method with good yields in the final condensation step. Its two-step nature from the piperidinone makes it an attractive option for many manufacturers.

  • The synthesis originating from 4-nitrobenzaldehyde , while involving a greater number of steps, is presented as a green and high-yielding alternative. However, the lack of detailed, publicly available step-by-step protocols with quantitative data makes a direct comparison challenging.

  • The convergent approach starting from 4-amino-5-chloro-2,3-dihydro-N-(4-piperidinyl)-7-benzofurancarboxamide offers a high overall yield in the final alkylation step, making it a very efficient route if the precursor is readily available or can be synthesized economically.

Ultimately, researchers and drug development professionals must weigh the trade-offs of each route. For process development and optimization, the routes starting from this compound and the pre-formed piperidinyl-benzofurancarboxamide offer more predictable outcomes based on available data. The multi-step synthesis from 4-nitrobenzaldehyde, while promising in principle, would require more in-house process development and validation to confirm its claimed advantages.

References

Safety Operating Guide

Proper Disposal of 1-(3-Methoxypropyl)piperidin-4-one: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1-(3-Methoxypropyl)piperidin-4-one. The following procedures are based on established best practices for chemical waste management and data from closely related compounds, ensuring a high standard of safety and regulatory compliance in your laboratory.

Immediate Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound was not available, data for the structurally similar compound, 1-(3-Methoxypropyl)-4-piperidinamine, indicates several potential hazards.[1][2][3] Laboratories handling this compound should operate under the assumption of similar hazard profiles, which include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3]

  • Corrosivity: Causes severe skin burns and eye damage.[2][3]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE) is mandatory when handling this compound.

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for the related compound 1-(3-Methoxypropyl)-4-piperidinamine, which should be considered as indicative for this compound.

Hazard CategoryGHS ClassificationSignal WordHazard Statements
Acute Toxicity (Oral) Category 4DangerH302: Harmful if swallowed[2][3]
Acute Toxicity (Dermal) Category 4DangerH312: Harmful in contact with skin[2][3]
Skin Corrosion/Irritation Category 1BDangerH314: Causes severe skin burns and eye damage[2][3]
Aquatic Hazard (Chronic) Category 3DangerH412: Harmful to aquatic life with long lasting effects[2][3]

Experimental Protocol for Disposal

The recommended procedure for the disposal of this compound is through a licensed chemical waste disposal facility. The primary method of destruction is controlled incineration.

Methodology:

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).

    • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure secondary containment is in place to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the full chemical name and any available safety information.

  • Disposal Method:

    • The designated disposal facility will utilize controlled incineration with flue gas scrubbing to destroy the chemical in an environmentally sound manner.[1] This process ensures complete destruction of the compound and neutralization of any harmful combustion byproducts.

Disposal Workflow

A Step 1: Waste Collection - Use dedicated, labeled container - Do not mix wastes B Step 2: Labeling and Storage - 'Hazardous Waste' label - Store in secure, ventilated area - Use secondary containment A->B Securely seal container C Step 3: Arrange Disposal - Contact EHS or licensed contractor B->C Schedule pickup D Step 4: Professional Disposal - Controlled incineration - Flue gas scrubbing C->D Transport to facility

References

Essential Safety and Operational Guidance for 1-(3-Methoxypropyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides crucial safety and logistical information for 1-(3-Methoxypropyl)piperidin-4-one, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch)[3].To protect against splashes and vapors that can cause severe eye damage[4][5].
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) tested according to EN 374[4][6].To prevent skin contact, which can be toxic and cause severe burns[4][6]. Gloves must be inspected before use and disposed of properly after[3].
Body Protection Complete chemical-resistant suit, flame-retardant antistatic protective clothing[3].To protect against skin exposure and in case of fire[5].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood[5][7]. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[5].To avoid inhalation of harmful vapors[6].

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to mitigate risks. The following workflow outlines the necessary steps from preparation to final disposal.

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) for related compounds B Ensure proper ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Use non-sparking tools and explosion-proof equipment C->D E Avoid contact with skin, eyes, and clothing D->E F Keep away from ignition sources E->F G Evacuate non-essential personnel F->G If spill occurs J Collect waste in a designated, labeled container F->J H Absorb spill with inert material (sand, earth) G->H I Place in a suitable, labeled container for disposal H->I L Dispose of contents/container via an approved waste disposal plant I->L K Store waste container in a cool, dry, well-ventilated area J->K K->L

Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound.

Detailed Methodologies

Handling Protocol:

  • Preparation: Before handling, thoroughly review the SDS for piperidine and its derivatives to understand the potential hazards[4][5][6][8]. Ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition[5].

  • Chemical Handling: Use spark-proof tools and explosion-proof equipment to prevent ignition[5]. Dispense the chemical carefully, avoiding any contact with skin, eyes, or clothing. Do not breathe vapors or mist[5]. Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place away from heat and ignition sources[3][5].

  • Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn[8]. Do not eat, drink, or smoke in the laboratory area[1][7].

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention[5].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][5].

Disposal Plan:

  • Waste Collection: All waste containing this compound must be collected in a designated, compatible, and properly labeled hazardous waste container[9]. The label should clearly state "HAZARDOUS WASTE" and list the chemical contents[9].

  • Storage: Waste containers must be kept tightly sealed and stored in a designated, well-ventilated area, segregated from incompatible materials[9].

  • Final Disposal: Dispose of the chemical waste through a licensed and approved hazardous waste disposal facility[1]. Follow all local, state, and federal regulations for hazardous waste disposal[9]. Do not dispose of it down the drain or into the environment[1][6]. Contaminated packaging should be disposed of in the same manner as the chemical product.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxypropyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxypropyl)piperidin-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.